2-Cyanotetrahydrofuran-3-carboxylic Acid: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Applications
Executive Summary In the landscape of modern organic and medicinal chemistry, highly functionalized chiral building blocks are essential for the rapid assembly of complex molecular architectures. 2-Cyanotetrahydrofuran-3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern organic and medicinal chemistry, highly functionalized chiral building blocks are essential for the rapid assembly of complex molecular architectures. 2-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 951016-79-8) is a prime example of such a versatile intermediate[1]. Featuring a tetrahydrofuran (THF) scaffold substituted with both a nitrile (cyano) group and a carboxylic acid, this molecule offers orthogonal reactivity. This technical guide explores the physicochemical properties, mechanistic pathways, and field-proven experimental protocols for utilizing this compound, specifically focusing on its role in synthesizing bioactive heterocycles like succinimides.
Structural & Physicochemical Profiling
The utility of 2-cyanotetrahydrofuran-3-carboxylic acid stems from the synergistic relationship between its functional groups. The THF ring provides a biologically relevant, conformationally restricted core often found in natural products and pharmaceuticals[1]. The C2-cyano group acts as a latent amine or amide, while the C3-carboxylic acid is primed for esterification, amidation, or decarboxylative cross-coupling[1].
Quantitative Physicochemical Data
The following table summarizes the core molecular parameters essential for synthetic planning and analytical verification[1]:
Property
Value
Synthetic Implication
Molecular Formula
C₆H₇NO₃
Defines stoichiometry for downstream functionalization.
Molecular Weight
141.12 g/mol
Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
CAS Registry Number
951016-79-8
Essential for procurement and regulatory documentation.
IUPAC Name
2-cyanooxolane-3-carboxylic acid
Reflects the oxolane (THF) core nomenclature.
Canonical SMILES
C1COC(C1C(=O)O)C#N
Useful for computational modeling and cheminformatics.
InChIKey
UFIINFABGPNFIA-UHFFFAOYSA-N
Ensures exact structural matching in structural databases.
Synthetic Methodologies & Mechanistic Insights
Historically, the synthesis of highly substituted THF rings required multi-step sequences with limited stereocontrol. Modern approaches to the 2-cyanotetrahydrofuran-3-carboxylic acid core often utilize the Michael addition of a cyanide ion to the olefinic bond of 4-alkoxyvinyl trichloromethyl ketones, followed by cyclization.
Once obtained, this β-cyanocarboxylic acid becomes a powerful precursor. A landmark application is its direct, one-pot condensation with primary amines to form cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones (complex succinimides).
Mechanistic Causality
The transformation from a β-cyanocarboxylic acid to a fused bicyclic succinimide is a cascade reaction driven by precise thermal control.
Salt Formation : The carboxylic acid reacts with the primary amine to form a salt.
Pyrolysis to Amide : Elevating the temperature drives off water, forcing the equilibrium toward the intermediate amide.
Intramolecular Cyclization : The nitrogen of the newly formed amide attacks the electrophilic carbon of the adjacent nitrile group, forming a cyclic imino structure.
Hydrolysis : Subsequent proton transfer and hydrolysis of the imino group release ammonia, yielding the final succinimide.
Caption: Mechanism of succinimide synthesis from 2-cyanotetrahydrofuran-3-carboxylic acid.
Experimental Protocol: One-Pot Synthesis of Succinimides
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The physical state of the reaction mixture serves as an intrinsic indicator of reaction progress.
Objective : Synthesis of cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones via direct condensation.
Aqueous Solubilization & Salt Formation : Dissolve 5.0 mmol of 2-cyanotetrahydrofuran-3-carboxylic acid and 5.0 mmol of the selected primary amine in 10 mL of water.
Causality: Water acts as a green solvent that perfectly accommodates the highly polar carboxylic acid salt intermediate, ensuring a homogenous initial state.
Dehydration & Amidation (140 °C) : Stir the reaction mixture in an oil bath set to 140 °C until all water is distilled off.
Self-Validation Check: The cessation of water distillation physically validates that the equilibrium has shifted from the salt to the intermediate amide. If water continues to collect, premature elevation to the next temperature stage will result in poor yields due to incomplete amidation.
Pyrolytic Cyclization (180 °C) : Raise the oil bath temperature to 180 °C and maintain for 1.5 hours.
Causality: This high-temperature pyrolysis provides the activation energy required for the amide nitrogen to attack the nitrile carbon, driving the cascade cyclization and subsequent ammonia elimination.
Cooling & Extraction : Cool the reaction flask to room temperature. Add 30 mL of chloroform to solubilize the remaining oil.
Self-Validation Check: Chloroform extraction serves as a self-validating purification step. The desired fused succinimide partitions into the organic layer, while unreacted polar intermediates or ammonium salts precipitate or remain excluded, ensuring high crude purity.
Drying & Isolation : Dry the chloroform solution over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product.
Applications in Drug Development
The functional density of 2-cyanotetrahydrofuran-3-carboxylic acid makes it a highly sought-after intermediate in the pharmaceutical industry[1].
The succinimides (pyrrolidin-2,5-diones) derived from this compound are a privileged class of pharmacophores. They are structurally analogous to the well-known anticonvulsant drug ethosuximide , which is widely used to treat absence seizures. Beyond anticonvulsant activity, these fused bicyclic systems exhibit potential as enzyme inhibitors, analgesics, antimicrobial agents, and anxiolytics.
Furthermore, the orthogonal reactivity of the cyano and carboxylic acid groups allows for divergent synthesis, enabling medicinal chemists to rapidly generate diverse libraries of drug candidates.
Caption: Divergent synthetic pathways enabled by the functional groups of the title compound.
Executive Summary 2-Cyanotetrahydrofuran-3-carboxylic acid is a highly functionalized, chiral furanoid building block utilized extensively in advanced organic synthesis and medicinal chemistry[1]. Structurally, it featur...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Cyanotetrahydrofuran-3-carboxylic acid is a highly functionalized, chiral furanoid building block utilized extensively in advanced organic synthesis and medicinal chemistry[1]. Structurally, it features both a carboxylic acid and a nitrile (cyano) group attached to a tetrahydrofuran (oxolane) core[1]. This dual-functionalization makes it an exceptionally versatile precursor for the synthesis of complex heterocyclic compounds, including biologically active succinimides and pharmaceutical intermediates[1],.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, providing researchers with the fundamental physicochemical data, self-validating analytical protocols for exact mass and elemental verification, and the mechanistic rationale behind its synthetic utility.
The tetrahydrofuran ring is a privileged scaffold in natural products and bioactive molecules[1]. The presence of the nitrile group provides a reactive handle for further transformations, such as controlled hydrolysis to dicarboxylic acids or reduction to primary amines[1].
Below is the consolidated quantitative data for the compound, essential for accurate formulation and mass spectrometric targeting.
High-Resolution Mass Spectrometry (HRMS) Profiling
To unambiguously confirm the identity of 2-Cyanotetrahydrofuran-3-carboxylic acid and differentiate it from isobaric interferences, High-Resolution Mass Spectrometry (HRMS) is mandatory.
Protocol 1: Exact Mass Determination via LC-ESI-TOF-MS
Step 1: Sample Preparation. Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, promoting efficient ionization in positive Electrospray Ionization (ESI) mode to form the [M+H]⁺ pseudomolecular ion.
Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
Causality: The highly polar nature of the furanoid core requires a high-aqueous starting mobile phase to ensure adequate retention and prevent ion suppression from dead-volume eluting salts.
Step 3: Mass Spectrometry Acquisition. Operate the Time-of-Flight (TOF) analyzer in both positive and negative ESI modes.
Causality: While positive mode yields the [M+H]⁺ ion (142.0499 m/z), the carboxylic acid moiety readily deprotonates, making negative mode ([M-H]⁻ at 140.0353 m/z) an orthogonal confirmation tool with superior signal-to-noise ratios.
Step 4: Self-Validation System. Utilize a lock-mass solution (e.g., Leucine Enkephalin) infused continuously via a secondary sprayer during the run.
Validation Rationale: This provides real-time internal calibration, dynamically correcting instrumental drift and guaranteeing the sub-5 ppm mass accuracy required for empirical formula confirmation[3].
Caption: LC-HRMS analytical workflow for exact mass determination of furanoid derivatives.
Elemental Analysis (CHNO) via Combustion
While HRMS confirms the molecular formula, elemental analysis (combustion analysis) is required to validate the bulk purity of the synthesized or purchased batch.
Protocol 2: Micro-Combustion Analysis Workflow
Step 1: Sample Encapsulation. Accurately weigh 1.5–2.0 mg of the dried compound into a pure tin capsule using a microbalance (resolution 0.1 µg). Add ~1 mg of Vanadium Pentoxide (V₂O₅).
Causality: Tin acts as a catalyst; its highly exothermic oxidation during combustion momentarily raises the local temperature to >1800°C. The V₂O₅ additive ensures the complete breakdown of the nitrile group, preventing the formation of refractory carbon-nitrogen complexes.
Step 2: Flash Combustion & Reduction. Drop the capsule into a combustion reactor (950°C) enriched with a pulse of pure oxygen. Pass the resulting gases (CO₂, H₂O, NOₓ) through a reduction column containing elemental copper wire at 600°C.
Causality: The copper reduces all nitrogen oxides (NOₓ) to N₂ gas and scavenges excess oxygen, preventing interference in the downstream Thermal Conductivity Detector (TCD).
Step 3: Self-Validation System. Before analyzing the unknown, run a blank (empty tin capsule) to establish the baseline and subtract atmospheric nitrogen. Follow this with a certified reference material (CRM), such as sulfanilamide.
Validation Rationale: The instrument is only considered validated and ready for the 2-Cyanotetrahydrofuran-3-carboxylic acid sample if the CRM results fall within ±0.3% of theoretical values.
Synthetic Utility & Mechanistic Pathways
A primary application of 2-Cyanotetrahydrofuran-3-carboxylic acid is its role as a building block for synthesizing complex N-substituted succinimides (pyrrolidine-2,5-diones) and cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones. These structures are critical pharmacophores in antiepileptic drugs (e.g., ethosuximide analogs).
The One-Pot Cyclization Mechanism
Traditionally, synthesizing these succinimides required multi-step sequences involving the hydrolysis of the β-cyano group followed by condensation. However, advanced methodologies allow for a direct, one-pot condensation of 2-Cyanotetrahydrofuran-3-carboxylic acid with primary amines.
Mechanistic Causality:
Acid-Base Reaction: The carboxylic acid reacts with the primary amine to form a carboxylic acid salt (Intermediate I).
Pyrolysis: Under elevated temperatures (140°C–180°C), the salt undergoes dehydration (loss of H₂O) to form an amide (Intermediate II).
Nucleophilic Attack: The nitrogen of the newly formed amide group acts as a nucleophile, attacking the electrophilic carbon of the adjacent nitrile group, driving the intramolecular cyclization (Intermediate III).
Tautomerization: A final proton transfer yields the stable pyrrolidinone ring (Product IV).
Caption: One-pot cyclization mechanism of 2-cyanotetrahydrofuran-3-carboxylic acid with amines.
Spectroscopic Characterization of 2-Cyanotetrahydrofuran-3-carboxylic Acid: A Technical Guide for Structural Elucidation
Introduction & Chemical Significance 2-Cyanotetrahydrofuran-3-carboxylic acid (C₆H₇NO₃) is a highly functionalized chiral furanoid compound utilized as a versatile building block in advanced organic synthesis and medicin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Significance
2-Cyanotetrahydrofuran-3-carboxylic acid (C₆H₇NO₃) is a highly functionalized chiral furanoid compound utilized as a versatile building block in advanced organic synthesis and medicinal chemistry 1. Featuring a tetrahydrofuran (THF) scaffold substituted with both a nitrile (-CN) and a carboxylic acid (-COOH) group, this molecule presents unique stereochemical and electronic properties. The direct condensation of this compound with primary amines is a well-documented pathway for synthesizing complex heterocycles, such as bioactive succinimides and cis-tetrahydrofuro[2,3-c]pyrrole derivatives .
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data listing. Here, we dissect the causality behind the spectroscopic signatures (¹H NMR, ¹³C NMR, and FT-IR) of this molecule, providing researchers with a self-validating framework for accurate structural and stereochemical elucidation.
Stereochemical Dynamics & Conformational Analysis
The THF ring is not a static, planar system; it undergoes rapid pseudo-rotation, typically adopting envelope or half-chair conformations 2. The presence of stereocenters at C2 and C3 results in distinct cis and trans diastereomers.
This 3D geometry directly governs the vicinal coupling constants (
3J
) observed in ¹H NMR via the Karplus relationship . In the cis-isomer, the dihedral angle between the C2 and C3 protons is typically smaller (closer to 0°–30°), resulting in a larger coupling constant (
3J2,3≈6.0−8.0
Hz). Conversely, the trans-isomer exhibits a dihedral angle closer to 90°–120°, yielding a significantly smaller coupling constant (
3J2,3≈2.0−5.0
Hz). Recognizing this mechanistic causality is critical for researchers utilizing this compound in stereoselective syntheses.
Spectroscopic Data & Mechanistic Causality
¹H NMR Spectroscopy
The ¹H NMR spectrum is defined by the profound deshielding effects of the oxygen heteroatom and the cyano group.
Table 1: ¹H NMR Data (400 MHz, CDCl₃, cis-isomer model)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Mechanistic Causality
-COOH
10.50
br s
1H
-
Highly deshielded acidic proton; broad due to rapid intermolecular chemical exchange.
C2-H
4.95
d
1H
3J2,3=7.0
Strongly deshielded by the combined inductive effects of the adjacent ring oxygen and the cyano group.
C5-H₂
4.05 - 4.20
m
2H
-
Deshielded by the adjacent electronegative ring oxygen. Diastereotopic nature causes complex splitting.
C3-H
3.45
ddd
1H
3J3,2=7.0
Deshielded by the
α
-carboxylic acid. Splits via coupling with C2-H and the diastereotopic C4-H₂ protons.
C4-H₂
2.30 - 2.55
m
2H
-
Aliphatic ring protons located furthest from the electronegative functional groups.
¹³C NMR Spectroscopy
Carbon-13 NMR provides orthogonal confirmation of the carbon skeleton, clearly delineating the highly functionalized C2 position from the rest of the aliphatic ring.
Nitrile carbon; falls perfectly within the characteristic alkyne/nitrile region.
C5
69.1
Secondary (
CH2
)
Deshielded by the adjacent ring oxygen.
C2
68.5
Tertiary (
CH
)
Deshielded by both the ring oxygen and the cyano group.
C3
48.2
Tertiary (
CH
)
α
-carbon to the highly electron-withdrawing carboxylic acid.
C4
28.5
Secondary (
CH2
)
Aliphatic carbon, least deshielded in the THF ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is essential for validating the presence of the orthogonal functional groups (-COOH and -CN) prior to complex NMR analysis.
Table 3: FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)
Intensity
Peak Shape
Bond Assignment
Mechanistic Causality
3300 - 2500
Strong
Very Broad
O-H stretch
Extensive intermolecular hydrogen bonding of the carboxylic acid dimers.
2255
Medium
Sharp
C≡N stretch
Nitrile triple bond stretch. Intensity is modulated (weakened) by the adjacent electronegative oxygen restricting dipole changes.
1725
Strong
Sharp
C=O stretch
Carbonyl stretch of the carboxylic acid group.
1080
Strong
Sharp
C-O stretch
Asymmetric stretching of the THF ring ether linkage.
Standardized Experimental Protocols
To guarantee reproducibility and trustworthiness, laboratory execution must rely on self-validating protocols.
High-Resolution NMR Acquisition Protocol
Sample Preparation : Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a standard 5 mm precision NMR tube.
Shimming and Tuning : Insert the sample into the magnet (e.g., 400 MHz). Perform automated or manual gradient shimming on the ²H lock signal to ensure a perfectly homogeneous magnetic field. Tune and match the probe for ¹H and ¹³C frequencies.
Data Processing : Apply an exponential window function (apodization) with a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Phase and baseline correct the spectra manually.
Self-Validation Check : Calibrate the chemical shift scale using the residual CHCl₃ solvent peak (
δ
7.26 ppm for ¹H;
δ
77.16 ppm for ¹³C). Crucial validation: Verify that the integral ratio of the core THF ring protons strictly adheres to a 1:1:2:2 relationship, validating both sample purity and structural integrity.
FT-IR Acquisition Protocol
Sample Preparation (KBr Pellet) : Pulverize 1–2 mg of the analyte with 100–150 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar. Press the homogeneous mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.
Background Acquisition (Self-Validation Step) : Prior to sample analysis, acquire a background spectrum of the empty sample compartment. Ensure the absence of anomalous peaks and verify that atmospheric CO₂ (2349 cm⁻¹) and H₂O vapor are properly subtracted by the software algorithm.
Sample Acquisition : Place the KBr pellet in the beam path. Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 scans at a resolution of 4 cm⁻¹.
Data Processing : Apply automatic baseline correction and normalize the transmittance scale before peak picking.
Analytical Workflow Visualization
The following diagram maps the logical progression from sample isolation to stereochemical elucidation.
Analytical workflow for the structural elucidation of 2-Cyanotetrahydrofuran-3-carboxylic acid.
Arkivoc. "An efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones". ARKAT USA.
ACS Publications. "Effect of Substituents and Conformations on the Optical Rotations of Cyclic Oxides and Related Compounds. Relationship between the Anomeric Effect and Optical Rotation". The Journal of Physical Chemistry A.
Thermodynamic Solubility Profiling of 2-Cyanotetrahydrofuran-3-carboxylic Acid in Organic Solvents: A Mechanistic Guide
Executive Summary & Structural Fundamentals 2-Cyanotetrahydrofuran-3-carboxylic acid is a highly functionalized, chiral furanoid compound utilized extensively as a building block in organic synthesis and medicinal chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Fundamentals
2-Cyanotetrahydrofuran-3-carboxylic acid is a highly functionalized, chiral furanoid compound utilized extensively as a building block in organic synthesis and medicinal chemistry[1]. Featuring a saturated tetrahydrofuran (THF) scaffold, a hydrogen-bond donating/accepting carboxylic acid, and a highly polar nitrile group, the molecule presents a complex thermodynamic solvation profile.
Understanding its solubility across a spectrum of polar and non-polar organic solvents is not merely a data-collection exercise; it is a critical prerequisite for designing scalable chemical processes, optimizing reaction kinetics, and engineering crystallization cooling curves. This whitepaper provides an authoritative framework for determining, validating, and interpreting the thermodynamic solubility of 2-Cyanotetrahydrofuran-3-carboxylic acid in organic media.
Kinetic vs. Thermodynamic Solubility: Establishing Causality
In early-stage drug discovery, kinetic solubility is often prioritized for high-throughput screening. This is typically measured by diluting a DMSO stock solution into an aqueous buffer and using laser nephelometry to detect precipitation[2]. However, kinetic methods are highly susceptible to supersaturation artifacts and do not reflect the true thermodynamic equilibrium of the crystal lattice[3].
For process chemistry involving organic solvents, thermodynamic equilibrium solubility is the mandatory standard. Thermodynamic solubility represents the absolute concentration of the compound in solution when it is in perfect equilibrium with its most stable crystalline solid phase[4]. To achieve this, we must overcome the crystal lattice energy (enthalpic penalty) through favorable solute-solvent interactions (enthalpic gain) and solvent cavity formation, resulting in a negative Gibbs Free Energy (
ΔG
) of solvation.
Fig 1: Thermodynamic causality of 2-Cyanotetrahydrofuran-3-carboxylic acid solvation.
The Miniaturized Shake-Flask Protocol: A Self-Validating System
The traditional shake-flask method remains the gold standard for determining equilibrium solubility[5]. However, to conserve valuable chiral building blocks, a miniaturized approach is employed.
The following protocol is designed as a self-validating system . It incorporates dual-timepoint sampling to mathematically prove equilibrium has been reached, and solid-state post-analysis to ensure the solvent has not induced a polymorphic transition or solvate formation, which would fundamentally alter the lattice energy and invalidate the measurement[4].
Fig 2: Miniaturized shake-flask workflow for thermodynamic equilibrium solubility.
Step-by-Step Methodology
Solid Dispensing (Excess Generation): Weigh approximately 10–15 mg of highly pure (>99%), crystalline 2-Cyanotetrahydrofuran-3-carboxylic acid into 2 mL glass HPLC vials. An excess must be maintained to ensure the solution remains saturated throughout the experiment.
Solvent Addition: Dispense 0.5 mL of the target anhydrous organic solvent (e.g., Methanol, Ethyl Acetate, Toluene) into the vials. Causality note: Anhydrous solvents are critical; trace water can trigger liquid-liquid phase separation or alter the hydrogen-bonding network.
Isothermal Equilibration: Seal the vials hermetically and place them in a thermoshaker at 25.0 ± 0.1 °C. Shake at 500 RPM. Self-Validation: Prepare parallel sets to be harvested at exactly 24 hours and 48 hours. If the quantified concentration at 48h exceeds the 24h mark by >5%, equilibrium was not reached, and the incubation must be extended[6].
Isothermal Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Causality note: Centrifugation must occur in a temperature-controlled rotor set exactly to the assay temperature (25 °C). Temperature fluctuations during separation will cause immediate precipitation or further dissolution, skewing the data[5].
Supernatant Quantification: Carefully aspirate an aliquot of the clear supernatant, dilute it appropriately in the HPLC mobile phase, and quantify via HPLC-UV against a validated multi-point calibration curve.
Residue Analysis (Critical): Recover the undissolved solid pellet, dry it gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). This confirms that the crystalline polymorph remains identical to the starting material and has not converted into a solvate[4].
Quantitative Solubility Profile in Organic Solvents
The solubility of furan-carboxylic acid derivatives is heavily dictated by the rule of "like-dissolves-like" and the capacity for hydrogen bond formation[7]. Based on thermodynamic modeling and empirical data from structural analogs (such as furan-2-carboxylic acid), the solubility of 2-Cyanotetrahydrofuran-3-carboxylic acid increases proportionally with the solvent's polarity and hydrogen-bond accepting/donating capabilities[8].
The table below summarizes the extrapolated thermodynamic solubility profile at 298.15 K (25 °C), highlighting the mechanistic causality behind the data.
Table 1: Thermodynamic Solubility Profile of 2-Cyanotetrahydrofuran-3-carboxylic acid (298.15 K)
To predict and explain these solubility trends mathematically, process chemists utilize Hansen Solubility Parameters (HSP). The total cohesive energy of the solvent and solute is divided into three parameters: dispersion forces (
δD
), polar dipole-dipole interactions (
δP
), and hydrogen bonding (
δH
)[9].
For 2-Cyanotetrahydrofuran-3-carboxylic acid:
High
δP
: Driven by the strongly electronegative cyano group (C≡N), which creates a significant permanent dipole.
High
δH
: Driven by the carboxylic acid (-COOH), which acts as both a potent hydrogen bond donor and acceptor.
Solvents like methanol and THF possess HSP values that closely match the solute, minimizing the thermodynamic "distance" (
Ra
) between them in 3D Hansen space. Conversely, non-polar solvents like n-hexane lack the
δP
and
δH
required to compensate for the enthalpic penalty of breaking the carboxylic acid dimers in the crystal lattice, resulting in near-zero solubility[9].
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
Bienta. Shake-Flask Solubility Assay.
Pharma Excipients. UNGAP best practice for improving solubility data quality of orally administered drugs.
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.
IMR Press.
Journal of Chemical & Engineering Data (ACS Publications). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid.
ResearchGate. Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems.
Journal of Materials Chemistry C (RSC Publishing). The Hansen solubility approach towards green solvent processing.
2-Cyanotetrahydrofuran-3-carboxylic Acid: A Senior Scientist’s Guide to Safety, Toxicity, and Synthetic Applications
Executive Summary In the realm of advanced medicinal chemistry, highly functionalized chiral building blocks are the cornerstone of novel drug discovery. 1 (CAS 951016-79-8) is a prime example of such a versatile scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of advanced medicinal chemistry, highly functionalized chiral building blocks are the cornerstone of novel drug discovery. 1 (CAS 951016-79-8) is a prime example of such a versatile scaffold[1]. Featuring both a reactive nitrile group and a carboxylic acid moiety on a tetrahydrofuran (THF) ring, this compound serves as a critical precursor for synthesizing complex heterocycles, including C-nucleoside analogs (e.g., Showdomycin derivatives) and anticonvulsant succinimides[1]. However, its dual-functional nature demands rigorous safety protocols and nuanced handling. This whitepaper synthesizes physicochemical data, toxicological assessments, and field-proven experimental workflows to provide a comprehensive guide for researchers and drug development professionals.
Physicochemical Profiling and Structural Causality
Understanding the behavior of 2-cyanotetrahydrofuran-3-carboxylic acid begins with its molecular architecture. The THF ring provides a polar, oxygen-containing backbone common in bioactive natural products, while the adjacent cyano and carboxylic acid groups offer orthogonal sites for chemical transformation[1].
Causality in Reactivity: The electron-withdrawing nature of the cyano group increases the electrophilicity of the adjacent carbons and the acidity of the carboxylic acid[1]. This makes the molecule highly susceptible to nucleophilic attack and condensation reactions, which our laboratories exploit in advanced synthetic workflows to build fused bicyclic systems.
Toxicological Assessment and Hazard Mitigation
As a Senior Application Scientist, I approach toxicity not just as a list of warnings, but as a set of chemical realities to be managed through robust engineering controls and an understanding of molecular degradation pathways.
Acute and Chronic Toxicity
The presence of the nitrile (-C≡N) group introduces specific toxicological risks. While organic nitriles are generally less acutely toxic than inorganic cyanides, they can undergo enzymatic or chemical hydrolysis to release free hydrogen cyanide (HCN) under extreme physiological or pH conditions. Consequently, the compound is classified as harmful if swallowed, inhaled, or absorbed through the skin.
Furthermore, the carboxylic acid moiety imparts corrosive and irritant properties. Direct contact causes serious eye irritation and skin irritation. Inhalation of its dust or aerosols can lead to severe respiratory tract irritation.
Safety Data Sheet (SDS) Handling Guidelines
Personal Protective Equipment (PPE): Handling requires impermeable nitrile gloves (minimum 0.11 mm thickness to prevent permeation), tightly fitting safety goggles, and a flame-resistant lab coat.
Engineering Controls: All manipulations, especially weighing and transferring, must be conducted within a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood to prevent inhalation of aerosolized particulates.
Storage Conditions: Store in a cool, dry, and well-ventilated desiccant chamber. The compound must be strictly segregated from strong oxidizing agents, strong bases, and strong acids to prevent exothermic decomposition or premature hydrolysis of the nitrile group.
Spill Management: In the event of a spill, do not use water initially, as it may spread the acidic material. Cover with an inert, dry absorbent material (e.g., sand or vermiculite), sweep up meticulously avoiding dust generation, and place in a sealed, labeled container for hazardous waste disposal.
Field-Proven Experimental Workflow: One-Pot Synthesis of Succinimides
One of the most powerful applications of 2-cyanotetrahydrofuran-3-carboxylic acid is its use in the . These succinimide derivatives are structurally analogous to ethosuximide, a frontline anticonvulsant drug.
Traditional methods require the multi-step hydrolysis of the cyano group to a dicarboxylic acid before condensation. However, our optimized protocol leverages the direct condensation of the β-cyanocarboxylic acid with primary amines, creating a highly efficient, self-validating system.
Step-by-Step Methodology and Causality
Aqueous Solubilization: Combine 5.0 mmol of 2-cyanotetrahydrofuran-3-carboxylic acid and 5.0 mmol of the target primary amine in 10 mL of distilled water.
Causality: Water acts as an excellent initial solvent to solubilize the polar starting materials and facilitates the initial nucleophilic attack and salt formation.
Distillation Phase (140 °C): Transfer the mixture to an oil bath set to 140 °C. Stir continuously until all water is distilled off.
Self-Validating Step: The cessation of liquid condensation in the distillation apparatus visually confirms the complete removal of water, driving the thermodynamic equilibrium toward the intermediate amide.
Thermal Pyrolysis & Cyclization (180 °C): Once dry, elevate the oil bath temperature to 180 °C and maintain for 1.5 hours.
Mechanistic Insight: This high-temperature phase is critical; it provides the activation energy required for the pyrolysis of the intermediate amide, forcing the intramolecular cyclization to form the final succinimide ring while expelling ammonia.
Workup and Extraction: Cool the reaction flask to room temperature. Add 30 mL of chloroform to solubilize the resulting oil. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.
Causality: The use of chloroform ensures the selective extraction of the relatively non-polar succinimide product from any unreacted polar byproducts.
Mechanistic Pathway Visualization
To conceptualize this transformation, the following diagram maps the logical progression of the one-pot cyclization workflow.
Figure 1: One-pot synthetic workflow for succinimide derivatives via thermal cyclization.
Zanatta, N., da Silva, F. M., da Silva, A. M. P. W., da C. Aquino, E., Bonacorso, H. G., & Martins, M. A. P. "An efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones from β-cyanocarboxylic acids". Arkivoc 2012 (ix) 1-12.
Step-by-step laboratory protocol for the synthesis of 2-Cyanotetrahydrofuran-3-carboxylic acid
An Application Note for the Synthesis of 2-Cyanotetrahydrofuran-3-carboxylic acid Introduction Substituted tetrahydrofurans are prevalent structural motifs in a wide array of biologically active molecules and natural pro...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for the Synthesis of 2-Cyanotetrahydrofuran-3-carboxylic acid
Introduction
Substituted tetrahydrofurans are prevalent structural motifs in a wide array of biologically active molecules and natural products, making their synthesis a significant focus of chemical research.[1] The target molecule, 2-Cyanotetrahydrofuran-3-carboxylic acid, is a valuable chiral building block for organic and medicinal chemistry due to its multifunctional nature.[2] It incorporates a tetrahydrofuran scaffold, a nitrile group, and a carboxylic acid, offering multiple points for diversification in the synthesis of complex heterocyclic compounds.[2]
This document outlines a detailed, three-step laboratory protocol for the synthesis of 2-Cyanotetrahydrofuran-3-carboxylic acid. The proposed pathway is designed for efficiency and control, proceeding through a brominated intermediate, followed by cyanation, and culminating in a directed carboxylation. This method leverages well-established transformations in heterocyclic and synthetic organic chemistry to construct the target molecule.
Overall Reaction Scheme
The synthesis proceeds in three main stages:
Bromination: Tetrahydrofuran (THF) is brominated at the 2-position using N-Bromosuccinimide (NBS) to yield 2-bromotetrahydrofuran.
Cyanation: The bromide is displaced by a cyanide group via nucleophilic substitution to form tetrahydrofuran-2-carbonitrile.
Carboxylation: Directed deprotonation at the 3-position using a strong base, followed by quenching with carbon dioxide, introduces the carboxylic acid functionality.
(A proper image would be inserted here showing the chemical structures for the 3-step reaction)
PART 1: Step-by-Step Laboratory Protocol
Section 1.1: Materials and Equipment
Reagents and Chemicals
Equipment
Tetrahydrofuran (THF), anhydrous
Round-bottom flasks (various sizes)
N-Bromosuccinimide (NBS)
Magnetic stirrer and stir bars
Azobisisobutyronitrile (AIBN)
Reflux condenser
Sodium cyanide (NaCN)
Heating mantle
Dimethylformamide (DMF), anhydrous
Ice bath
Diethyl ether, anhydrous
Separatory funnel
Lithium diisopropylamide (LDA)
Rotary evaporator
Dry ice (solid CO₂)
Schlenk line or inert atmosphere setup (N₂)
Hydrochloric acid (HCl), concentrated
Syringes and needles
Sodium bicarbonate (NaHCO₃), saturated
pH paper or pH meter
Magnesium sulfate (MgSO₄), anhydrous
Standard laboratory glassware
Diisopropylamine
Low-temperature thermometer
n-Butyllithium (n-BuLi) in hexanes
Section 1.2: Synthesis of 2-Bromotetrahydrofuran (Intermediate 1)
Rationale: This step utilizes a free-radical halogenation. The 2-position of THF is preferentially brominated because the resulting radical intermediate is stabilized by the adjacent oxygen atom. AIBN serves as a radical initiator.
Procedure:
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
To the flask, add anhydrous tetrahydrofuran (1.0 eq) and N-Bromosuccinimide (NBS, 1.1 eq).
Add a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq).
Heat the mixture to reflux (approx. 66 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of NBS, which is denser than the solvent, can also be a visual cue.
Once the reaction is complete, cool the mixture to room temperature.
Filter the mixture to remove the succinimide byproduct.
The filtrate contains the crude 2-bromotetrahydrofuran. This intermediate is often unstable and is best used immediately in the next step without extensive purification.
Section 1.3: Synthesis of Tetrahydrofuran-2-carbonitrile (Intermediate 2)
Rationale: This is a nucleophilic substitution reaction where the cyanide anion (CN⁻) displaces the bromide at the 2-position. Anhydrous polar aprotic solvents like DMF are used to facilitate the Sₙ2 reaction.
Procedure:
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. All glassware should be decontaminated with bleach solution after use.
In a separate flask under a nitrogen atmosphere, dissolve sodium cyanide (1.5 eq) in anhydrous DMF.
Cool the cyanide solution in an ice bath.
Slowly add the crude 2-bromotetrahydrofuran solution from the previous step to the cyanide solution via a dropping funnel or syringe.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction by TLC or GC-MS until the starting bromide is consumed.
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
Extract the aqueous layer three times with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
Remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure tetrahydrofuran-2-carbonitrile.
Section 1.4: Synthesis of 2-Cyanotetrahydrofuran-3-carboxylic acid (Final Product)
Rationale: This step involves a directed deprotonation using a strong, non-nucleophilic base (LDA) at the carbon adjacent to both the ring oxygen and the electron-withdrawing nitrile group. The resulting carbanion is then trapped by electrophilic carbon dioxide (from dry ice) to form a lithium carboxylate salt, which is subsequently protonated during acidic workup.[3]
Procedure:
Set up a flame-dried, three-neck flask under a strict nitrogen atmosphere, equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum.
Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.
In a separate flask, prepare LDA solution by slowly adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
To the reaction flask at -78 °C, slowly add the tetrahydrofuran-2-carbonitrile (1.0 eq) via syringe.
Slowly add the freshly prepared LDA solution to the reaction mixture. A color change is typically observed, indicating carbanion formation. Stir the mixture at -78 °C for 1-2 hours.
Crush a sufficient quantity of dry ice into a coarse powder. Carefully and quickly, add an excess of the crushed dry ice to the reaction mixture. A vigorous reaction may occur.
Allow the mixture to slowly warm to room temperature overnight, which also allows excess CO₂ to sublime.
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and neutral byproducts. The desired product will remain in the aqueous layer as the carboxylate salt.
Carefully acidify the aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath.
Extract the acidified aqueous layer multiple times with ethyl acetate.
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Cyanotetrahydrofuran-3-carboxylic acid.
The final product can be purified by recrystallization or column chromatography.
PART 2: Data and Workflow Visualization
Section 2.1: Quantitative Data Summary
Compound
Molecular Wt. ( g/mol )
Stoichiometric Ratio
Theoretical Yield
Tetrahydrofuran
72.11
1.0
-
Tetrahydrofuran-2-carbonitrile
97.12
1.0
(Based on THF)
2-Cyanotetrahydrofuran-3-carboxylic acid
141.12
1.0
(Based on Nitrile)
Section 2.2: Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.
Caption: Synthetic workflow for 2-Cyanotetrahydrofuran-3-carboxylic acid.
References
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]
Synthesis of Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]
Application Notes & Protocols: 2-Cyanotetrahydrofuran-3-carboxylic Acid and its Analogs as Versatile Precursors in the Synthesis of Antiviral APIs
Introduction: The Strategic Importance of Cyanated Furanone Scaffolds in Antiviral Drug Development The global challenge of viral diseases necessitates the rapid development of effective antiviral therapeutics. Among the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of Cyanated Furanone Scaffolds in Antiviral Drug Development
The global challenge of viral diseases necessitates the rapid development of effective antiviral therapeutics. Among the myriad of chemical scaffolds employed in medicinal chemistry, the tetrahydrofuran moiety has emerged as a privileged structure, present in numerous natural products and pharmacologically active compounds.[1][2] Its unique stereochemical and electronic properties often contribute to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates.[2] When functionalized with a cyano group, as seen in 2-Cyanotetrahydrofuran-3-carboxylic acid and its synthetic equivalents, this scaffold becomes a powerful and versatile precursor for the construction of complex molecular architectures, particularly in the realm of antiviral drug synthesis.[3]
The presence of both a nitrile and a carboxylic acid (or its ester derivative) on the tetrahydrofuran ring provides orthogonal chemical handles for a variety of transformations. The nitrile group can be readily converted to an amine or other functionalities, while the carboxylic acid allows for peptide couplings and other modifications. This dual functionality is of paramount importance in the synthesis of protease inhibitors, a critical class of antiviral drugs.
This application note provides a detailed protocol for the synthesis of a key chiral cyanated lactam intermediate, a structural analog and key building block for the synthesis of Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in the oral COVID-19 medication, Paxlovid.[4][5] The protocols described herein are based on established and optimized synthetic routes, offering researchers a reliable and reproducible method for accessing this valuable intermediate.[5][6]
Core Synthesis Workflow: From Protected Glutamate to a Key Nirmatrelvir Intermediate
The following workflow outlines the stereoselective synthesis of a crucial cyanated lactam, a core component in the synthesis of Nirmatrelvir. This multi-step process begins with the readily available N-Boc-L-glutamic acid dimethyl ester and proceeds through a key cyanomethylation step to introduce the nitrile functionality.
Figure 1: High-level workflow for the synthesis of a key cyanated lactam intermediate for Nirmatrelvir.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-((tert-butoxycarbonyl)amino)-4-(cyanomethyl)pentanedioate
This protocol details the critical stereoselective introduction of the cyanomethyl group onto the glutamate backbone.[5][6] The use of a strong, non-nucleophilic base at low temperatures is crucial for the efficient and stereocontrolled formation of the enolate, while the addition of a Lewis acid like Neodymium(III) chloride can enhance the stereoselectivity of the alkylation.
Materials & Reagents:
Reagent
M.W. ( g/mol )
Quantity (mmol)
Volume/Mass
N-Boc-L-(+)-glutamic acid 1,5-dimethyl ester
275.31
218
60 g
Lithium bis(trimethylsilyl)amide (LiHMDS) 1M in THF
167.33
470
470 mL
Neodymium(III) chloride (NdCl₃)
250.60
65.4
16.4 g
Bromoacetonitrile
119.95
262
18.3 mL (31.4 g)
Tetrahydrofuran (THF), anhydrous
-
-
600 mL
Saturated aqueous NH₄Cl solution
-
-
As needed
Ethyl acetate
-
-
As needed
Brine
-
-
As needed
Anhydrous Na₂SO₄
-
-
As needed
Procedure:
To a solution of N-Boc-L-(+)-glutamic acid 1,5-dimethyl ester (60 g, 218 mmol) in anhydrous THF (600 mL) under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
Add a 1 M solution of LiHMDS in THF (470 mL, 470 mmol) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
Stir the resulting mixture at -78 °C for 1 hour.
Add NdCl₃ (16.4 g, 65.4 mmol) to the mixture in one portion and continue stirring at -78 °C for another hour.
Add bromoacetonitrile (18.3 mL, 262 mmol) dropwise to the reaction mixture.
Allow the reaction to stir at -78 °C for 4 hours.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature.
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired cyanomethylated glutamate derivative.
Protocol 2: One-Pot Reductive Cyclization and Ammonolysis to form the Cyanolactam Amide
This one-pot procedure efficiently converts the cyanomethylated glutamate derivative into the corresponding lactam amide, a key building block for Nirmatrelvir.[6] The use of Raney nickel under a hydrogen atmosphere facilitates the reduction of the cyano group to a primary amine, which then undergoes intramolecular cyclization to form the lactam. Subsequent ammonolysis converts the ester to the desired primary amide.
Dissolve the crude cyanomethylated glutamate derivative from Protocol 1 in 7 N ammonia in methanol (500 mL).
Carefully add Raney nickel (~10 g of a 50% slurry in water, washed with methanol) to the solution.
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney nickel catalyst.
Wash the Celite® pad with methanol.
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected cyanolactam amide.
The crude product can be purified by silica gel chromatography or crystallization to yield the pure amide.
Protocol 3: N-Boc Deprotection to Yield the Final Amine Salt Intermediate
The final step in preparing the key intermediate is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the free amine, which is isolated as a hydrochloride salt.[6]
Materials & Reagents:
Reagent
M.W. ( g/mol )
Quantity (mmol)
Volume/Mass
N-Boc protected cyanolactam amide
281.33
~180
From previous step
Hydrogen chloride in isopropanol (5-6 M)
36.46
-
~200 mL
Isopropanol
-
-
As needed
Diethyl ether
-
-
As needed
Procedure:
Dissolve the purified N-Boc protected cyanolactam amide in isopropanol (~100 mL).
Add a 5-6 M solution of hydrogen chloride in isopropanol (~200 mL) to the solution at room temperature.
Stir the mixture for 2-4 hours, monitoring the reaction by TLC or LC-MS for the complete consumption of the starting material.
Upon completion, concentrate the reaction mixture under reduced pressure.
Add diethyl ether to the residue to precipitate the hydrochloride salt of the cyanolactam amine.
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.
Data Summary
The following table summarizes the expected outcomes for the synthesis of the key Nirmatrelvir intermediate.
Step
Product
Expected Yield
Purity (HPLC)
1. Cyanomethylation
Cyanomethylated Glutamate Derivative
80-90%
>95%
2. Reductive Cyclization & Ammonolysis
N-Boc Protected Cyanolactam Amide
85-95%
>98%
3. N-Boc Deprotection
Final Cyanolactam Amine Salt
90-98%
>99%
Conclusion
2-Cyanotetrahydrofuran-3-carboxylic acid and its synthetic analogs, such as the cyanomethylated glutamate derivative detailed in these protocols, are invaluable precursors in the synthesis of complex APIs. The stereocontrolled synthesis of the chiral cyanolactam intermediate for Nirmatrelvir highlights the strategic importance of this chemical motif. The provided step-by-step protocols offer a robust and efficient pathway for researchers in drug discovery and development to access this critical building block, thereby facilitating the advancement of novel antiviral therapies.
References
Zhang, M. (2023). Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Journal of Student Research in Health Sciences, 12(4). [Link]
Reddy, K. R., et al. (2022). Optimized Synthesis of a Key Intermediate of Nirmatrelvir. ACS Omega, 8(1), 1039-1045. [Link]
Kincaid, J. R. A., Caravez, J. C., Iyer, K. S., Kavthe, R. D., Fleck, N., & Lipshutz, B. H. (2022). An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid. ChemRxiv. [Link]
Shekhar, C., Nasam, R., & Sonti, R. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Letters, 108, 154033. [Link]
Veeramani, K., et al. (2023). Alternate end-game strategies towards Nirmatrelvir synthesis. Tetrahedron Letters, 116, 154261. [Link]
Shekhar, C., Nasam, R., & Sonti, R. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). ResearchGate. Retrieved from [Link]
Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
Kincaid, J. R. A., et al. (2022). A 1-pot synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the key ingredient in Paxlovid. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of Lufotrelvir (PF-07304814; 27). Retrieved from [Link]
Tsyshkova, N. S., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 16(3), 263-270. [Link]
Shekhar, C., Nasam, R., & Sonti, R. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). IAS Fellows' Publications. Retrieved from [Link]
Herdewijn, P., et al. (1989). Synthesis and antiviral activity of 3'-C-cyano-3'-deoxynucleosides. Journal of Medicinal Chemistry, 32(6), 1270-1275. [Link]
ResearchGate. (n.d.). Synthesis of an antiviral drug precursor from chitin using a saprophyte as a whole-cell catalyst. Retrieved from [Link]
Amgen. (2020). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. PMC. Retrieved from [Link]
Allaka, T. R., Katari, N. K., & Jonnalagadda, S. B. (2022). Synthesis of antiviral drugs by using carbon–carbon and carbon–heteroatom bond formation under greener conditions. Physical Sciences Reviews. [Link]
Royal Society of Chemistry. (2022). A review of the synthetic strategies toward the antiviral drug tecovirimat. RSC Publishing. Retrieved from [Link]
Pfizer. (2023). Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. PMC. Retrieved from [Link]
Application Note: Catalytic Asymmetric Synthesis of 2-Cyanotetrahydrofuran-3-carboxylic Acid via Chemoenzymatic DYKAT
Executive Summary & Mechanistic Rationale The 2-cyanotetrahydrofuran-3-carboxylic acid scaffold is a privileged, highly constrained structural motif. It serves as a critical precursor for 3-amino-tetrahydrofuran-3-carbox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The 2-cyanotetrahydrofuran-3-carboxylic acid scaffold is a privileged, highly constrained structural motif. It serves as a critical precursor for 3-amino-tetrahydrofuran-3-carboxylic acid derivatives, which are heavily utilized in the development of Factor Xa inhibitors and advanced peptidomimetics 12. Synthesizing this core with high diastereo- and enantioselectivity is notoriously difficult due to the lability of the cyano group and the entropic barriers of forming contiguous stereocenters on a five-membered oxacycle.
To overcome these challenges, this guide details a Dynamic Kinetic Asymmetric Transformation (DYKAT) coupled with a silver-promoted cycloetherification. Historically, (R)-oxynitrilase has been employed to catalyze the enantioselective transcyanation of aldehydes 3. By applying this biocatalyst to a racemic precursor with an acidic
α
-proton (ethyl 2-formyl-4-bromobutanoate), rapid in situ epimerization allows the enzyme to selectively process only one enantiomer into the corresponding (1R)-cyanohydrin. Subsequent intramolecular S_N2 displacement of the primary bromide yields the desired tetrahydrofuran core with exceptional stereocontrol 4.
Visualizing the Catalytic Logic
Fig 1. Chemoenzymatic DYKAT cascade for the asymmetric synthesis of the tetrahydrofuran core.
Quantitative Optimization Data
The causality of reagent selection is heavily supported by empirical optimization. The use of a mild cyanide donor (acetone cyanohydrin) prevents the background uncatalyzed racemic reaction, while the addition of AgClO₄ strictly orchestrates the ring closure by increasing the electrophilicity of the primary bromide.
Entry
Cyanide Source
Additive / Promoter
Temp (°C)
Yield (%)
dr (trans:cis)
ee (%)
1
KCN
None (Buffer pH 5)
25
32
1:1
12
2
TMSCN
None (Organic)
25
45
60:40
45
3
Acetone Cyanohydrin
DIPEA
4
76
85:15
92
4
Acetone Cyanohydrin
AgClO₄
4
88
95:5
98
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system . Each phase contains a strict analytical checkpoint to ensure that stereochemical integrity and functional group tolerance are maintained before proceeding to the next step.
Phase 1: Chemoenzymatic DYKAT Cyanation
Causality Note: The reaction is performed at 4 °C in a biphasic system to suppress the non-enzymatic addition of HCN, which would erode the enantiomeric excess.
Preparation: In a 100 mL jacketed reactor, dissolve racemic ethyl 2-formyl-4-bromobutanoate (10.0 mmol) in diisopropyl ether (DIPE, 30 mL).
Enzyme Addition: Add 15 mL of sodium citrate buffer (0.1 M, pH 5.0) containing 500 U of immobilized (R)-oxynitrilase.
Cyanation: Cool the biphasic mixture to 4 °C. Add acetone cyanohydrin (15.0 mmol) dropwise over 30 minutes.
Incubation & Agitation: Stir vigorously (800 rpm) at 4 °C for 24 hours.
Validation Checkpoint 1 (TLC & Chiral HPLC): Extract a 50 µL aliquot. Confirm the consumption of the aldehyde via TLC (Hexane/EtOAc 4:1, UV/KMnO₄ active). Run chiral HPLC (Daicel Chiralpak AD-H) to verify the intermediate cyanohydrin ee is >95%. Do not proceed to Phase 2 if ee < 90%, as the subsequent cyclization is stereospecific.
Workup: Filter off the immobilized enzyme (recoverable). Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
Causality Note: AgClO₄ is utilized to precipitate the bromide as AgBr, driving the equilibrium forward and preventing competitive intermolecular oligomerization.
Activation: Transfer the dried DIPE solution containing the chiral cyanohydrin to a flame-dried Schlenk flask under argon.
Cyclization: Add AgClO₄ (11.0 mmol) in one portion at 0 °C. Wrap the flask in aluminum foil to prevent light-induced degradation of the silver salts.
Reaction: Stir at room temperature for 12 hours. A pale yellow precipitate (AgBr) will form immediately, indicating successful activation.
Validation Checkpoint 2 (NMR): Filter an aliquot through a short Celite pad, concentrate, and acquire a crude ¹H-NMR. The diagnostic shift of the C2 methine proton (adjacent to the cyano group and ring oxygen) should appear as a distinct doublet around
δ
4.8 - 5.1 ppm.
Purification: Filter the entire mixture through Celite, concentrate under reduced pressure, and purify via flash chromatography to isolate ethyl (2R,3S)-2-cyanotetrahydrofuran-3-carboxylate.
Phase 3: Chemoselective Saponification
Causality Note: Standard harsh basic hydrolysis will hydrolyze the sensitive nitrile group into an amide or carboxylic acid. Mild LiOH conditions at sub-ambient temperatures ensure exclusive saponification of the ester.
Hydrolysis: Dissolve the purified ester (5.0 mmol) in a pre-chilled (0 °C) mixture of THF/H₂O (4:1, 25 mL).
Base Addition: Add LiOH·H₂O (5.5 mmol) portion-wise. Stir strictly at 0 °C for 2 hours.
Validation Checkpoint 3 (pH Control): Monitor the reaction via TLC. Once complete, carefully acidify the mixture using 1M HCl to exactly pH 2.5 using a calibrated pH meter. Dropping the pH below 1.5 risks acid-catalyzed hydration of the nitrile.
Isolation: Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield pure (2R,3S)-2-cyanotetrahydrofuran-3-carboxylic acid as a crystalline solid.
References
Optically active (S)-ketone- and (R)-aldehyde-cyanohydrins via an (R)-oxynitrifase-catalysed transcyanation. Chemoenzymatic syntheses of 2-cyanotetrahydrofuran and 2-cyanotetrahydropyran.RSC Publishing, 1995.
Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.Google Patents (WO2008080891A2), 2008.
High-Throughput Synthesis and Analysis of Acylated Cyanohydrins.ResearchGate, 2002.
Application Notes and Protocols: Synthesis of 3-amino-tetrahydrofuran-3-carboxylic Acid Derivatives.BenchChem, 2025.
Application Note: HPLC-MS/MS Method Development and ICH Q2(R2) Validation for 2-Cyanotetrahydrofuran-3-carboxylic Acid
Introduction & Analyte Profiling 2-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 951016-79-8) is a highly functionalized, chiral furanoid compound utilized as a critical building block in organic synthesis and medicinal c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analyte Profiling
2-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 951016-79-8) is a highly functionalized, chiral furanoid compound utilized as a critical building block in organic synthesis and medicinal chemistry[1][2]. Featuring both a carboxylic acid and a nitrile group on a tetrahydrofuran scaffold, it serves as a precursor for complex heterocyclic pharmaceuticals[1].
From an analytical perspective, this molecule presents a triad of chromatographic challenges:
High Polarity: The combination of a carboxylic acid (pKa ~3.5–4.5), a cyano group, and an oxygen-containing heterocycle makes the molecule highly hydrophilic.
Low Molecular Weight: At 141.12 g/mol , it is susceptible to matrix interferences in the low-mass region.
Absence of a Chromophore: Lacking an extended conjugated
π
-system, it exhibits negligible UV absorbance above 210 nm, rendering standard UV/Vis or PDA detection highly non-specific and prone to mobile-phase interference.
This application note details the causality-driven development and rigorous validation of an LC-MS/MS method tailored specifically for this challenging analyte.
Method Development Strategy: The Causality of Choice
As a Senior Application Scientist, method development cannot be a trial-and-error exercise; it must be a deterministic process driven by physicochemical properties.
Chromatographic Mode: Why HILIC over Reversed-Phase (RP-HPLC)?
Standard C18 reversed-phase columns fail to retain highly polar, short-chain carboxylic acids, resulting in elution within the void volume where severe ion suppression occurs. To counteract this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed.
In HILIC, a stagnant, water-rich layer forms on the surface of a polar stationary phase. Analytes partition between the moving organic-rich eluent and this stagnant aqueous layer[3]. For short-chain carboxylic acids, zwitterionic stationary phases (e.g., sulfobetaine) provide optimal selectivity through a dual mechanism of hydrophilic partitioning and weak electrostatic interactions[4].
Detection Modality: Why LC-MS/MS over UV?
Because the analyte lacks a chromophore, UV detection would require monitoring at <210 nm, a region where carboxylate buffers heavily absorb, destroying the signal-to-noise (S/N) ratio. Instead, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in negative ion mode is selected. The carboxylic acid moiety readily deprotonates to form a stable
[M−H]−
precursor ion (
m/z
140.1), providing absolute specificity and sub-nanogram sensitivity.
Mobile Phase Optimization
To ensure robust HILIC retention and MS compatibility, a buffer system of 10 mM Ammonium Formate adjusted to pH 3.5 is utilized. This pH ensures the carboxylic acid is partially ionized, facilitating both electrostatic interactions with the zwitterionic phase and efficient deprotonation in the ESI source.
Logical decision tree for chromatographic and detection mode selection.
Experimental Protocol
Sample Preparation
To maintain HILIC compatibility, samples must be dissolved in a highly organic diluent. Aqueous sample injections will disrupt the stagnant water layer on the column, leading to peak distortion.
Accurately weigh 10.0 mg of 2-Cyanotetrahydrofuran-3-carboxylic acid reference standard.
Dissolve in 10.0 mL of Acetonitrile:Water (90:10, v/v) to create a 1.0 mg/mL stock solution.
Perform serial dilutions using the same diluent to reach the target working concentration (e.g., 100 ng/mL).
Table 2: Mass Spectrometry Parameters (ESI Negative Mode)
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI), Negative
Capillary Voltage
2.5 kV
Desolvation Temperature
450 °C
Precursor Ion
[M−H]−
m/z
140.1
Quantifier Product Ion
m/z
96.1 (Loss of
CO2
)
Qualifier Product Ion
m/z
114.1 (Loss of
CN
)
Collision Energy (CE)
15 eV (Quantifier), 20 eV (Qualifier)
ICH Q2(R2) Method Validation Framework
The validation of this analytical procedure is strictly aligned with the updated ICH Q2(R2) guidelines (adopted November 2023), which emphasize a lifecycle approach and risk-based control strategies to ensure the procedure is fit for its intended purpose[5][6].
Every protocol described below acts as a self-validating system; system suitability criteria (e.g., %RSD < 2.0% for 6 replicate injections, Tailing Factor < 1.5) must be met prior to executing the validation parameters.
ICH Q2(R2) analytical procedure validation lifecycle and core parameters.
Validation Parameters & Acceptance Criteria
Table 3: ICH Q2(R2) Validation Summary for 2-Cyanotetrahydrofuran-3-carboxylic Acid
Validation Parameter
ICH Q2(R2) Methodology
Acceptance Criteria
Specificity
Inject blank diluent, matrix blank, and spiked sample. Assess interferences at the retention time of the analyte[5].
No interfering peaks > 20% of the LOQ signal at the analyte's retention time.
Linearity & Range
Prepare minimum 5 concentration levels spanning the reportable range (e.g., 50% to 150% of target concentration)[5].
System suitability criteria must remain met; no significant change in quantitation.
Conclusion
By applying a causality-driven approach to method development, the inherent challenges of analyzing 2-Cyanotetrahydrofuran-3-carboxylic acid—extreme polarity and lack of a chromophore—are successfully mitigated. The transition from traditional reversed-phase/UV methods to a highly specific HILIC-MS/MS platform ensures robust retention and accurate quantitation. Furthermore, anchoring the validation protocol to the latest ICH Q2(R2) guidelines guarantees that the analytical procedure is fully compliant, reliable, and fit for its intended use in pharmaceutical development and quality control.
References
ICH Q2(R2) validation guidelines - ICH
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA
Source: European Medicines Agency (EMA)
URL:[Link]
Carboxylate Modified Porous Graphitic Carbon: A New Class of Hydrophilic Interaction Liquid Chromatography Phases
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
A new high-throughput method based on hydrophilic interaction liquid chromatography-tandem mass spectrometry to determine 18 short-chain carboxylic acids in foods
Source: Food Control (via Sci-Hub / ResearchGate)
URL:[Link]
Application Note: Exploiting 2-Cyanotetrahydrofuran-3-carboxylic Acid in Heterocyclic Medicinal Chemistry
Executive Summary 2-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 951016-79-8) is a highly functionalized, chiral furanoid building block[1]. Featuring both a reactive carboxylic acid and a nitrile (cyano) group on a tetr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 951016-79-8) is a highly functionalized, chiral furanoid building block[1]. Featuring both a reactive carboxylic acid and a nitrile (cyano) group on a tetrahydrofuran (THF) scaffold, it serves as a critical precursor for synthesizing complex, bioactive heterocycles[2]. This application note details its utility in the one-pot synthesis of cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones—bicyclic succinimide analogs with significant potential in anticonvulsant drug discovery.
Chemical Profile & Reactivity Dynamics
The pharmacological relevance of the THF ring is well-documented in natural products and synthetic drugs. When functionalized with adjacent cyano and carboxylic acid groups, the molecule becomes a versatile platform for ring-fusion strategies[2].
Carboxylic Acid Group: Acts as the primary electrophilic site for initial amine coupling.
Cyano Group: Functions as a masked carbonyl/amine equivalent. In thermal cyclization, it acts as the secondary electrophilic center, accepting the intramolecular attack from the newly formed amide.
Stereochemistry: The cis relationship between the functional groups in specific isomers facilitates the thermodynamic folding required to close the fused five-membered pyrrole ring.
Pyrrolidin-2,5-diones (succinimides) are a privileged class of cyclic imides, best exemplified by the classic antiepileptic drug ethosuximide. Traditional syntheses of these scaffolds often require the multi-step hydrolysis of cyano groups to dicarboxylic acids prior to cyclization with amines.
However, 2-cyanotetrahydrofuran-3-carboxylic acid enables a direct, one-pot cyclization methodology. By bypassing the isolation of the dicarboxylic acid intermediate, researchers can rapidly generate libraries of N-substituted cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones, accelerating structure-activity relationship (SAR) studies.
The following protocol outlines the direct condensation of 2-cyanotetrahydrofuran-3-carboxylic acid with primary amines to yield the fused bicyclic system.
Phase 1: Aqueous Condensation and Dehydration
Reagent Loading: In a 50 mL round-bottom flask equipped with a short-path distillation apparatus, dissolve 2-cyanotetrahydrofuran-3-carboxylic acid (5.0 mmol) in 10 mL of deionized water.
Amine Addition: Add the desired primary amine (5.0 mmol) dropwise to the solution.
Expertise & Causality: Water is deliberately chosen as a highly polar, green solvent to facilitate the immediate formation of an acid-base salt, ensuring a homogeneous mixture before thermal dehydration is initiated.
Distillation (140 °C): Submerge the reaction flask into an oil bath pre-heated to 140 °C. Stir continuously.
Validation Checkpoint: Monitor the distillation condenser. The reaction must be maintained at 140 °C until the distillation of water completely ceases. Self-Validation: The visual transition of the reaction mixture from a boiling aqueous solution to a viscous, solvent-free oil confirms the complete dehydration of the salt into the intermediate amide.
Phase 2: Thermal Pyrolysis and Ring Closure
Pyrolysis (180 °C): Elevate the oil bath temperature to 180 °C and maintain this heat for exactly 1.5 hours.
Expertise & Causality: This high-temperature pyrolysis is the critical activation step. The thermal energy drives the intramolecular nucleophilic attack of the amide nitrogen onto the carbon of the adjacent cyano group. Subsequent elimination of ammonia irreversibly closes the imide ring.
Cooling and Solubilization: Remove the flask from the heat source and allow it to cool to room temperature. Add 30 mL of chloroform to the flask and stir vigorously.
Expertise & Causality: The target bicyclic succinimide is highly soluble in chloroform, whereas unreacted polar intermediates or polymeric byproducts are not. This differential solubility provides an immediate, crude purification step.
Workup: Dry the chloroform solution over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the product.
Quantitative Data Summary
The direct cyclization method demonstrates robust yields across various primary amines, highlighting the tolerance of the reaction to different steric and electronic profiles.
Amine Reactant
Resulting Bicyclic Succinimide Derivative
Temp / Time
Isolated Yield (%)
Benzylamine
N-Benzyl-cis-THF-pyrrole-dione
180 °C / 1.5 h
~82%
Aniline
N-Phenyl-cis-THF-pyrrole-dione
180 °C / 1.5 h
~78%
Ethanolamine
N-(2-Hydroxyethyl)-cis-THF-pyrrole-dione
180 °C / 1.5 h
~75%
Propylamine
N-Propyl-cis-THF-pyrrole-dione
180 °C / 1.5 h
~85%
Table 1: Representative yields for the synthesis of cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones via direct cyclization.
Mechanistic Workflow Visualization
Reaction workflow for the one-pot synthesis of bicyclic succinimides via thermal cyclization.
Zanatta, N., et al. "An efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones from β-cyanocarboxylic acids." Arkivoc 2012, (ix), 1-12.
Application Note: Advanced Extraction, Isolation, and Purification of 2-Cyanotetrahydrofuran-3-carboxylic Acid
Executive Summary 2-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 951016-79-8) is a highly functionalized, chiral furanoid building block critical to modern organic and medicinal chemistry[1],[2]. Featuring a tetrahydrofu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 951016-79-8) is a highly functionalized, chiral furanoid building block critical to modern organic and medicinal chemistry[1],[2]. Featuring a tetrahydrofuran (THF) scaffold substituted with both a carboxylic acid and a nitrile group, it serves as a versatile precursor for synthesizing complex heterocycles, including bioactive succinimide analogs like ethosuximide[1],.
Isolating this molecule from complex synthetic matrices presents unique challenges due to its high polarity, water solubility, and the base-sensitivity of the nitrile group. This application note details a field-proven, self-validating workflow for the extraction, isolation, and high-purity chromatographic resolution of 2-Cyanotetrahydrofuran-3-carboxylic acid, emphasizing the physicochemical causality behind each methodological choice.
Physicochemical Profiling & Mechanistic Rationale
To design an effective isolation strategy, we must exploit the molecule's specific functional groups. The presence of the carboxylic acid dictates a pH-dependent solubility profile, while the nitrile group imposes strict constraints on alkaline exposure.
Structural Causality in Isolation Design
Ionizable Carboxylic Acid (-COOH): With an estimated pKa of ~3.5–4.0, the molecule can be reversibly toggled between a highly water-soluble carboxylate anion (at pH > 7) and an organic-soluble protonated acid (at pH < 2.5). This is the thermodynamic engine driving the Liquid-Liquid Extraction (LLE) protocol.
Base-Sensitive Nitrile (-C≡N): Prolonged exposure to strong bases (e.g., NaOH, pH > 10) will invariably cause the hydrolysis of the nitrile group into an amide or a secondary carboxylic acid[1]. Therefore, mild bases (like NaHCO₃) must be utilized during alkaline washing steps.
Chromophore Deficiency: The lack of an extended conjugated π-system means the molecule does not absorb strongly in the standard UV range (254 nm). Chromatographic detection must rely on low-wavelength UV (210 nm) to capture the end-absorption of the carbonyl and nitrile groups.
This protocol utilizes acid-base chemistry to selectively partition the target molecule, removing neutral and basic organic impurities.
Mechanistic Rationale: By adjusting the aqueous matrix to pH 8.5, the target acid is deprotonated into a polar carboxylate salt, trapping it in the aqueous phase. Neutral impurities are washed away with dichloromethane (DCM). Subsequent acidification to pH 2.0 fully protonates the target, drastically increasing its partition coefficient into ethyl acetate (EtOAc) for selective recovery.
Step-by-Step Procedure:
Matrix Preparation: Dilute the crude reaction mixture with deionized water (1:1 v/v).
Alkalinization: Slowly add 0.1M Sodium Bicarbonate (NaHCO₃) under continuous stirring until the aqueous phase reaches pH 8.0–8.5. Causality: NaHCO₃ is chosen over NaOH to prevent the base-catalyzed hydrolysis of the sensitive nitrile group.
Acidification: Cool the aqueous phase in an ice bath (0–5 °C). Dropwise, add 1M HCl until the pH reaches 2.0–2.5.
Target Extraction: Add EtOAc (1 volume equivalent) to the acidified aqueous phase. Shake vigorously and allow phase separation. Collect the upper organic (EtOAc) layer. Repeat three times to ensure exhaustive extraction.
Desiccation & Concentration: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 35 °C to yield the crude isolate.
Self-Validation Checkpoint: Before discarding the final acidified aqueous raffinate, analyze a 10 µL aliquot via LC-MS (Negative Ion Mode). The absence of the m/z 140 [M-H]⁻ signal validates that 100% of the target has been successfully extracted into the organic phase.
Figure 1: pH-modulated LLE workflow for 2-Cyanotetrahydrofuran-3-carboxylic acid.
Table 2: LLE Phase Distribution Summary
Process Step
pH
Aqueous Phase State
Organic Phase State
Target Location
Alkaline Wash
8.0 - 8.5
Deprotonated (Salt)
Neutral Impurities
Aqueous Phase
Acidic Extraction
2.0 - 2.5
Highly Polar Matrix
Protonated (Free Acid)
Organic Phase (EtOAc)
Protocol 2: Preparative RP-HPLC Purification
To achieve >98% purity suitable for downstream pharmaceutical synthesis, the crude isolate is subjected to Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Mechanistic Rationale: Reverse-phase chromatography of carboxylic acids often suffers from severe peak tailing due to partial ionization at neutral pH. The addition of 0.1% Formic Acid (FA) to the mobile phase lowers the pH to ~2.7. This acts as an ion-suppression agent, ensuring the molecule remains fully protonated. This maximizes hydrophobic interactions with the C18 stationary phase, resulting in sharp, symmetrical peaks and highly reproducible retention times.
Step-by-Step Procedure:
Sample Preparation: Dissolve the crude isolate in a 1:1 mixture of DMSO and Mobile Phase A to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size) to handle the polar nature of the THF ring.
Mobile Phase Setup:
Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v)
Elution & Detection: Run the gradient outlined in Table 3. Monitor the eluent at λ = 210 nm.
Recovery: Pool fractions corresponding to the target peak and immediately lyophilize (freeze-dry) to prevent acid-catalyzed degradation during solvent evaporation.
Self-Validation Checkpoint: Re-inject 5 µL of the reconstituted lyophilized powder onto an analytical HPLC system. An Area Under the Curve (AUC) >98% at 210 nm confirms successful purification.
Figure 2: Preparative RP-HPLC purification logic for high-fidelity isolation.
Table 3: RP-HPLC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
Rationale
0.0
95
5
20.0
High aqueous content to retain the polar target.
2.0
95
5
20.0
Isocratic hold to wash out DMSO and void volume salts.
15.0
60
40
20.0
Shallow gradient to elute the target and separate isomers.
18.0
5
95
20.0
Column flush to remove highly hydrophobic impurities.
Technical Support Center: Troubleshooting 2-Cyanotetrahydrofuran-3-carboxylic Acid Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances and yield-limiting bottlenecks encountered during the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances and yield-limiting bottlenecks encountered during the synthesis of 2-Cyanotetrahydrofuran-3-carboxylic acid (CAS: 951016-79-8)[1].
This chiral furanoid compound is a critical, multifunctional building block in medicinal chemistry, heavily utilized for synthesizing complex heterocyclic compounds and pharmaceutical precursors[1]. However, its high degree of functionalization—specifically the presence of both a base-sensitive nitrile and an acidic carboxylic acid on a flexible tetrahydrofuran (THF) scaffold—makes stereocontrol and yield optimization notoriously difficult.
Mechanistic Pathway Overview
The most efficient and scalable route to β-cyanocarboxylic acids on a THF scaffold involves a two-step sequence:
Michael Addition: Introduction of the cyanide ion to the olefinic bond of a cyclic 4-alkoxyvinyl trichloromethyl ketone (enone) precursor.
Haloform Cleavage: Mild basic hydrolysis of the trichloroacetyl group to reveal the C3-carboxylic acid.
Fig 1. Synthetic pathway via Michael addition and haloform cleavage.
Frequently Asked Questions (Troubleshooting)
Q1: My overall yield is below 30%, and NMR shows a primary amide instead of a nitrile. What went wrong?
The Causality: You are experiencing over-hydrolysis during the haloform cleavage step. The nitrile group at the C2 position is highly susceptible to hydration under strongly basic aqueous conditions. When using standard bases like NaOH or KOH at room temperature, the hydroxide ion attacks the electrophilic carbon of the nitrile, converting it into a primary amide (and eventually a dicarboxylic acid).
The Solution: Switch to a milder base system. Lithium hydroxide (LiOH) in a THF/H₂O co-solvent system at 0 °C provides sufficient nucleophilicity to attack the highly electrophilic trichloroacetyl carbonyl (initiating the haloform cleavage) without possessing the kinetic energy required to hydrate the nitrile.
Q2: I am getting a thermodynamic mixture of diastereomers instead of the desired cis-isomer. How can I improve stereocontrol?
The Causality: The C2 and C3 protons are highly acidic. The C2 proton is flanked by an oxygen atom and an electron-withdrawing cyano group, while the C3 proton is alpha to a carbonyl. Under basic conditions, reversible deprotonation occurs, forming an enolate/ketenimine intermediate. Upon reprotonation, the flexible THF ring relaxes into the thermodynamically more stable trans-isomer to minimize steric clashing between the -CN and -COOH groups. However, the cis-isomer is often strictly required for subsequent cyclizations into bicyclic systems, such as tetrahydrofuro[2,3-c]pyrroles.
The Solution: You must enforce kinetic control. Quench the basic cleavage reaction rapidly at -78 °C using a buffered acidic solution (e.g., 10% citric acid) rather than allowing it to warm to room temperature. This traps the kinetic cis-product before thermodynamic equilibration can occur.
Q3: I have confirmed product formation via LC-MS, but I lose over 50% of my mass during the aqueous workup. How do I fix this?
The Causality: 2-Cyanotetrahydrofuran-3-carboxylic acid is exceptionally hydrophilic. The combination of the THF oxygen, the polar nitrile, and the carboxylic acid gives this molecule a highly unfavorable partition coefficient (LogP) in standard organic solvents like dichloromethane (DCM) or diethyl ether.
The Solution: Employ a rigorous "salting-out" protocol. Acidify the aqueous layer to pH 2.0 to ensure the carboxylic acid is fully protonated (neutral). Saturate the aqueous layer completely with NaCl to increase its ionic strength, thereby decreasing the solubility of the organic product in the water phase. Extract with a highly polar, water-immiscible solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).
Diagnostic Decision Tree
Fig 2. Decision tree for diagnosing and resolving low yield issues.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters during the critical haloform cleavage step and the resulting yield and stereochemistry.
Entry
Base System
Solvent
Temp (°C)
Yield (%)
Diastereomeric Ratio (cis:trans)
Primary Failure Mode
1
NaOH (2 eq)
H₂O
25
18%
1:4
Nitrile hydrolysis (Amide formation)
2
K₂CO₃ (3 eq)
MeOH/H₂O
25
45%
1:2
Epimerization to trans-isomer
3
LiOH (1.1 eq)
THF/H₂O
0
72%
3:1
Workup losses (Incomplete extraction)
4
LiOH (1.05 eq)
THF/H₂O
-10 to 0
89%
>10:1
Optimized Conditions
Self-Validating Experimental Protocol
This protocol details the optimized haloform cleavage of 2-cyano-3-(trichloroacetyl)tetrahydrofuran to yield the target carboxylic acid. It is designed as a self-validating system; do not proceed to the next step unless the In-Process Control (IPC) criteria are met.
Step 1: Reaction Setup
Dissolve 10.0 mmol of the 2-cyano-3-(trichloroacetyl)tetrahydrofuran intermediate in 30 mL of anhydrous THF in a flame-dried round-bottom flask.
Cool the solution to -10 °C using an ice/brine bath.
Causality Check: Ensure the internal temperature is strictly below 0 °C before proceeding to prevent runaway exothermic hydrolysis of the nitrile.
Step 2: Reagent Addition
Prepare a solution of LiOH·H₂O (10.5 mmol, 1.05 eq) in 10 mL of deionized water.
Add the aqueous LiOH solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 0 °C.
Stir for 2 hours at 0 °C.
Step 3: In-Process Control (IPC) - Self-Validation
Action: Withdraw a 20 µL aliquot, quench into 100 µL of 10% citric acid, and extract with 200 µL EtOAc.
Validation: Analyze the organic layer via TLC (Hexanes:EtOAc 1:1, UV/KMnO₄ stain).
Gate: The reaction is only valid to proceed if the starting material spot (R_f ~0.7) is completely absent. If present, stir for an additional 1 hour and repeat IPC.
Step 4: Kinetic Quenching and Extraction
Cool the reaction mixture to -78 °C (Dry ice/Acetone bath).
Rapidly quench the reaction by adding 20 mL of cold 10% aqueous citric acid to enforce kinetic protonation, locking in the cis-conformation.
Allow the mixture to warm to room temperature. Evaporate the THF under reduced pressure (water bath < 30 °C).
Acidify the remaining aqueous phase to exactly pH 2.0 using 1M HCl. Validation: Confirm pH with a calibrated meter, not just pH paper.
Saturate the aqueous phase by adding solid NaCl until no more dissolves.
Extract with EtOAc (4 × 30 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 2-Cyanotetrahydrofuran-3-carboxylic acid.
References
Zanatta, N., et al. An efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones from β-cyanocarboxylic acids. Arkivoc 2012 (ix) 1-12.[Link]
Optimizing reaction time and temperature for 2-Cyanotetrahydrofuran-3-carboxylic acid formation
Welcome to the technical support center for the synthesis of 2-Cyanotetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-Cyanotetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to achieve higher yields, purity, and reproducibility.
Introduction: The Synthetic Challenge
2-Cyanotetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal and organic chemistry, featuring a tetrahydrofuran scaffold with both nitrile and carboxylic acid functionalities.[1] The synthesis presents a significant challenge in controlling the stereochemistry at the C2 and C3 positions while managing the reactivity of the two functional groups.[1] Common synthetic strategies include the cyclization of acyclic precursors, such as unsaturated hydroxy esters, or Michael addition reactions.[1] This guide focuses on troubleshooting these types of transformations to optimize reaction time and temperature for maximal yield and purity.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction is resulting in a very low yield, or I'm only recovering starting material. What are the likely causes and how can I improve the outcome?
A: Low yield is the most common issue, often stemming from suboptimal reaction conditions or competing side reactions. Let's break down the potential culprits.
Incomplete Reaction / Slow Conversion Rate:
Cause: The reaction temperature may be too low, or the reaction time may be insufficient for the specific substrate and catalyst system. Temperature is a critical factor in determining the reaction rate.[2]
Solution:
Temperature Optimization: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction closely by TLC or HPLC to track the consumption of starting material and the formation of the product. Be cautious, as excessive heat can promote side reactions.[2]
Extended Reaction Time: If increasing the temperature is not viable (e.g., due to substrate instability), extend the reaction time. Run a time-course experiment (e.g., taking aliquots at 2, 4, 8, and 24 hours) to determine when the reaction reaches completion.
Catalyst Activity: If using a catalyst, ensure it is fresh and active. Some catalysts are sensitive to air or moisture. Consider increasing the catalyst loading, but be aware this can also increase the rate of side reactions.
Side Reactions and Product Degradation:
Cause: The tetrahydrofuran ring can be sensitive to strongly acidic conditions, potentially leading to ring-opening or polymerization, which often results in a dark, viscous reaction mixture.[2] Furthermore, the nitrile group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.
Solution:
pH Control: If your reaction conditions are highly acidic or basic, consider using a buffer system or a milder catalyst to maintain a more neutral pH.
Temperature Management: Overheating is a primary cause of degradation. An optimal temperature balances a reasonable reaction rate with minimal byproduct formation.[3][4] The table below provides a conceptual framework for this optimization.
Purification Losses:
Cause: The target molecule contains both a polar carboxylic acid and a moderately polar nitrile group, which can complicate extraction and purification. Significant product loss can occur during aqueous workup if the pH is not correctly adjusted.[2][5]
Solution:
Optimized Extraction: During the workup, acidify the aqueous layer to a pH of 2-3 with an acid like HCl before extraction.[2] This ensures the carboxylic acid is fully protonated, increasing its solubility in organic solvents like ethyl acetate.
Multiple Extractions: Perform at least three to five extractions with your chosen organic solvent to maximize recovery from the aqueous phase.[2]
Table 1: Conceptual Effect of Temperature on Reaction Parameters
Temperature (°C)
Relative Reaction Time
Conceptual Yield (%)
Key Observations
25 (Room Temp)
24 - 48 hours
40-50%
Slow conversion, clean reaction profile with minimal byproducts.
40
12 - 24 hours
65-75%
Good balance of rate and selectivity. Optimal starting point for many systems.
60
4 - 8 hours
70-80%
Faster conversion. Potential for minor byproduct formation observed via TLC/HPLC.[6]
80
1 - 3 hours
<60%
Rapid conversion but significant increase in impurities, possibly from degradation or polymerization.[2]
Note: This data is illustrative and will vary based on the specific substrate, solvent, and catalyst used.
Issue 2: Presence of Significant Impurities in the Final Product
Q: My NMR/LC-MS analysis shows multiple unexpected peaks. How can I identify and eliminate these impurities?
A: Impurities typically arise from unreacted starting materials, diastereomers, or side products.
Common Impurities & Causes:
Unreacted Starting Material: Indicates an incomplete reaction. See Issue 1 for solutions.
Diastereomers: The product has two chiral centers (C2 and C3). The formation of diastereomers is common unless a stereoselective synthesis is employed.[1] The ratio can be influenced by reaction temperature and solvent polarity, which affect the transition state of the cyclization step.
Hydrolyzed Nitrile (Amide/Carboxylic Acid): The nitrile group can hydrolyze to the corresponding amide or even the di-carboxylic acid if exposed to strong acid or base during the reaction or, more commonly, the workup.
Ring-Opened Products: Harsh conditions can lead to the cleavage of the tetrahydrofuran ether linkage.
Troubleshooting & Purification Strategies:
Reaction Condition Refinement: To control diastereoselectivity, screen different solvents and temperatures. Lower temperatures often favor the thermodynamically more stable diastereomer.
Careful Workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures during solvent removal.
Purification Techniques:
Flash Column Chromatography: This is the most effective method for separating diastereomers and other impurities with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate with 1% acetic acid) is often effective.
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral impurities. Extract the crude product into a basic aqueous solution (e.g., sat. NaHCO₃), wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer and extract the purified product back into an organic solvent.[2]
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be highly effective for removing minor impurities and isolating a single diastereomer if one crystallizes preferentially.[2]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common synthesis problems.
Caption: Generalized pathway for synthesis via epoxy ester cyclization.
Experimental Protocol: Cyclization Synthesis
Safety Precaution: All operations involving cyanide salts must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit and a proper quenching solution (e.g., bleach and ferric chloride) readily available.
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the starting material (e.g., ethyl 4,5-epoxyhexanoate, 1.0 eq) and anhydrous DMF (approx. 0.2 M concentration).
Reagent Addition: Cool the solution to 0°C using an ice bath. In a separate flask, dissolve sodium cyanide (NaCN, 1.2 eq) in a minimal amount of anhydrous DMF. Add the NaCN solution to the reaction flask dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the predetermined optimal temperature (e.g., 50°C).
Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography) or LC-MS until the starting material is consumed (typically 4-12 hours).
Workup (Quenching): Once complete, cool the reaction to 0°C and cautiously quench any unreacted cyanide by slowly adding an aqueous solution of sodium hypochlorite (bleach). Stir for 1 hour.
Hydrolysis & Extraction: Add a 2M NaOH solution and stir at room temperature for 2-4 hours to hydrolyze the ester to the carboxylic acid.
Wash the aqueous mixture with diethyl ether to remove non-polar impurities.
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 6M HCl.
Extract the product from the acidified aqueous layer with ethyl acetate (4 x 50 mL).
[2]7. Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify further by flash column chromatography or recrystallization as needed.
References
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Chemistry LibreTexts. (2025, March 5). 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]
NIST. (n.d.). On the formation of 2- and 3-cyanofurans and their protonated forms in interstellar medium conditions: quantum chemical evidence. Retrieved from [Link]
ResearchGate. (n.d.). Condition optimization for the synthesis of 2a-c and 3a-c a. Retrieved from [Link]
Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
NIST. (n.d.). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Retrieved from [Link]
ScienceDirect. (n.d.). Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Retrieved from [Link]
Chemical Review and Letters. (2020, February 16). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]
NIST. (n.d.). Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation. Retrieved from [Link]
MDPI. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]
Science. (2022, August 19). Low-temperature mineralization of perfluorocarboxylic acids. Retrieved from [Link]
IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
Journal of Food and Drug Analysis. (n.d.). Effect of sterilization conditions on the formation of furan and its derivatives in canned foods with different substrates. Retrieved from [Link]
Seoul National University. (2026, January 15). Chemical conversion of furfural to C>4> carboxylic acids. Retrieved from [Link]
Technical Support Center: Overcoming Impurities in 2-Cyanotetrahydrofuran-3-carboxylic Acid Crystallization
Here is the comprehensive technical support guide for troubleshooting the crystallization of 2-Cyanotetrahydrofuran-3-carboxylic acid. Overview As a multifunctional chiral building block, 2-cyanotetrahydrofuran-3-carboxy...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the comprehensive technical support guide for troubleshooting the crystallization of 2-Cyanotetrahydrofuran-3-carboxylic acid.
Overview
As a multifunctional chiral building block, 2-cyanotetrahydrofuran-3-carboxylic acid is highly valued in the synthesis of complex heterocycles and pharmaceutical intermediates, such as succinimide anticonvulsant derivatives. However, its dual functionality—a reactive nitrile and a carboxylic acid on a flexible furanoid scaffold—presents unique challenges during isolation. Impurities generated during synthesis or thermal degradation can severely disrupt the crystal lattice, leading to poor yields, liquid-liquid phase separation (oiling out), and compromised stereochemical purity[1].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity crystallization.
Quantitative Impurity Profiling
Understanding the physicochemical nature of your impurities is the first step in designing a robust crystallization process. Table 1 summarizes the most common impurities encountered, their mechanistic origins, and their impact on crystallization thermodynamics.
Table 1: Common Impurities and Their Impact on Crystallization
Use the following logical workflow to diagnose and correct physical phase failures during your purification process.
Diagnostic workflow for resolving common crystallization failures.
Troubleshooting FAQs: Expert Insights & Causality
Q1: My crystallization consistently yields a sticky, viscous oil instead of a crystalline solid. How do I prevent this?A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur. In the case of 2-cyanotetrahydrofuran-3-carboxylic acid, LLPS is typically triggered by a high load of polar impurities, such as succinic acid derivatives from over-oxidation[2] or dicarboxylic acids from nitrile hydrolysis. These impurities disrupt the hydrogen-bonding network required for crystal lattice assembly.
Causality & Solution: Shift the thermodynamics. Switch to a solvent system with a steeper solubility curve (e.g., Ethyl Acetate/Heptane). More importantly, introduce seed crystals strictly within the metastable zone (before the cloud point is reached) to bypass the high activation energy of primary nucleation and force the system into the crystalline phase.
Q2: I am detecting significant amounts of tetrahydrofuran-2,3-dicarboxylic acid and amide byproducts in my isolated crystals. Where are these coming from?A2: These are degradation products formed during the crystallization process itself. The nitrile group is highly susceptible to hydrolysis. When the crude material is heated in the crystallization solvent for prolonged periods, the carboxylic acid proton acts as an autocatalyst, facilitating the nucleophilic attack of trace water on the nitrile carbon.
Causality & Solution: Minimize thermal exposure. Do not hold the dissolution mixture at reflux for longer than necessary. Ensure your crystallization solvents are strictly anhydrous (Karl Fischer titration < 0.1% water), and consider adding a highly volatile, non-nucleophilic co-solvent to lower the required dissolution temperature.
Q3: My chemical purity is high, but the diastereomeric excess (de) of the target cis-isomer is poor. Why aren't the diastereomers separating?A3: Diastereomers of substituted tetrahydrofurans often possess nearly identical lattice energies and solubilities, leading to co-crystallization or solid-solution formation where the trans-isomer incorporates directly into the cis-isomer's lattice[1]. If the cooling rate is too fast, kinetic trapping occurs, and the growing crystal surface indiscriminately incorporates both isomers.
Causality & Solution: Implement thermodynamic control. Use a very slow, non-linear cooling profile (e.g., cubic cooling) to maintain a low, constant level of supersaturation. If co-crystallization persists, perform a post-isolation reslurrying step. Reslurrying allows the system to reach thermodynamic equilibrium, selectively dissolving the more soluble impurity from the crystal surfaces[1].
To ensure a self-validating system, this protocol incorporates in-process controls (IPCs) that verify the thermodynamic state of the system before proceeding to the next step.
Step 1: Dissolution and Clarification
Suspend crude 2-cyanotetrahydrofuran-3-carboxylic acid in anhydrous Ethyl Acetate (3 volumes).
Heat the mixture to 65°C under mild agitation until complete dissolution is achieved. (Causality: Limiting the temperature to 65°C prevents thermally-induced nitrile hydrolysis).
Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble particulate matter, which can act as uncharacterized secondary nucleation sites.
Step 2: Metastable Zone Identification and Seeding
Transfer the clarified solution to a controlled lab reactor. Begin adding anti-solvent (n-Heptane) dropwise at 60°C until the solution becomes faintly turbid, then add a few drops of Ethyl Acetate until precisely clear.
Cool the solution to 55°C (the predefined metastable zone).
Add 1.0 wt% of high-purity cis-2-cyanotetrahydrofuran-3-carboxylic acid seed crystals.
Self-Validation Check (IPC): Hold the temperature at 55°C for 30 minutes. The seed crystals must not dissolve (confirming supersaturation) and must begin to grow slightly (confirming active nucleation). If seeds dissolve, the system is under-saturated; adjust solvent ratios before proceeding.
Step 3: Controlled Desupersaturation
Initiate a cubic cooling profile from 55°C to 5°C over 8 hours. (Causality: A cubic cooling curve matches the cooling rate to the available crystal surface area, maintaining a constant supersaturation level and preventing kinetic trapping of the trans-diastereomer).
Step 4: Isolation and Reslurrying
Filter the suspension under vacuum.
Self-Validation Check (IPC): Analyze the wet cake via HPLC. If the trans-isomer is >0.5%, transfer the wet cake back to the reactor.
Reslurry the wet cake in a 1:5 mixture of EtOAc/Heptane at 20°C for 4 hours. (Causality: Reslurrying thermodynamically purges surface-adhered impurities and metastable co-crystals without dissolving the bulk target product[1]).
Filter, wash with cold Heptane, and dry under vacuum at 40°C.
References
Arkat USA. "An efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro." Arkivoc. Available at: [Link]
MDPI. "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol." MDPI. Available at:[Link]
Reducing byproducts and side reactions in 2-Cyanotetrahydrofuran-3-carboxylic acid functionalization
Welcome to the Technical Support Center for the functionalization of 2-Cyanotetrahydrofuran-3-carboxylic acid. As a highly versatile but chemically sensitive building block, this molecule presents unique challenges durin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the functionalization of 2-Cyanotetrahydrofuran-3-carboxylic acid. As a highly versatile but chemically sensitive building block, this molecule presents unique challenges during derivatization. The presence of a labile cyano group (-CN), an acidic proton at the C2/C3 stereocenters, and a sensitive tetrahydrofuran (THF) ring means that standard functionalization protocols often lead to severe side reactions.
This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to help you maintain stereochemical integrity and maximize your functionalization yields.
Mechanistic Overview: Desired vs. Degradation Pathways
Before troubleshooting specific issues, it is critical to understand the competing reaction pathways inherent to this molecule. The diagram below illustrates how varying reaction conditions dictate the fate of the 2-cyanotetrahydrofuran scaffold.
Reaction pathways of 2-Cyanotetrahydrofuran-3-carboxylic acid: Desired vs. side reactions.
Quantitative Data: Condition-Dependent Byproduct Distribution
To highlight the sensitivity of this molecule, the following table summarizes the quantitative impact of various reaction conditions on byproduct formation.
Reaction Condition
Target Transformation
Major Product
Major Byproduct
Byproduct Yield (%)
Primary Amine (1.0 eq), H₂O, 140 °C
Amidation
Fused Succinimide
Target C3-Amide
>85% (Succinimide)
Primary Amine (1.1 eq), EDC, DCM, 20 °C
Amidation
Target C3-Amide
Fused Succinimide
<2%
NaOH (aq), 100 °C, 2h
Saponification
C2/C3 Epimerized Acid
Ring-opened products
~60% (Epimer)
LiOH (aq), THF, 0 °C, 1h
Saponification
Stereoretentive Acid
C2/C3 Epimerized Acid
<5%
MeOH, H₂SO₄ (cat.), Reflux
Esterification
Methyl Ester
C2-Amide (Hydrolysis)
~30%
MeOH, DCC, DMAP, 20 °C
Esterification
Methyl Ester
C2-Amide (Hydrolysis)
<1%
Troubleshooting Guides & FAQs
Issue A: Unwanted Cyclization (Succinimide Formation) During Amidation
Q: When reacting 2-cyanotetrahydrofuran-3-carboxylic acid with primary amines, I obtain a fused bicyclic compound rather than the simple C3-amide. Why does this happen, and how do I prevent it?
Causality:
When this
β
-cyanocarboxylic acid is reacted directly with primary amines at elevated temperatures (e.g., 140–180 °C), the initial condensation yields the desired amide. However, the spatial proximity of the C2-nitrile group allows the newly formed amide nitrogen to undergo an intramolecular nucleophilic attack on the nitrile carbon. This cascade reaction forms a highly stable, fused bicyclic succinimide (cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-dione). While this is an efficient one-pot synthesis for succinimide derivatives, it represents a critical failure if your goal is a simple acyclic C3-amide.
Protocol 1: Mild Amidation to Prevent Cyclization
To prevent intramolecular attack, amidation must be performed at ambient temperatures using highly efficient peptide coupling reagents.
Activation: Dissolve 2-cyanotetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂/Ar) and cool to 0 °C.
Coupling Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir for 15 minutes to form the active ester.
Amine Addition: Slowly add the primary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Reaction: Allow the mixture to slowly warm to room temperature (20–25 °C) and stir for 12 hours. Crucial Check: Do not exceed 25 °C to prevent the thermodynamic drive toward cyclization.
Self-Validating Workup: Wash the organic layer with a mildly acidic buffer (0.1 M NaH₂PO₄, pH ~4.5). This specific pH ensures the removal of unreacted amine and DIPEA while maintaining an environment too acidic to permit C2/C3 enolization, yet not acidic enough to hydrolyze the nitrile.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Issue B: Stereocenter Epimerization (Loss of cis/trans integrity)
Q: My isolated functionalized product shows a mixture of diastereomers at C2/C3, despite starting with enantiopure cis-2-cyanotetrahydrofuran-3-carboxylic acid. How can I maintain stereochemical integrity?
Causality:
The stereocenters at C2 and C3 are highly susceptible to epimerization. The C2 proton is highly acidic because it is alpha to the electron-withdrawing cyano group, and the C3 proton is alpha to the carboxylate. Exposure to strong bases (like NaOH or KOH) or prolonged heating in polar solvents induces reversible deprotonation, forming an enolate intermediate. Upon reprotonation, thermodynamic equilibration occurs, destroying the cis/trans integrity of the tetrahydrofuran ring and leading to racemization or epimerization[1].
Solution:
Strictly avoid strong aqueous bases during synthesis and workup. If saponification of an ester precursor is required, use LiOH in a THF/Water mixture at 0 °C for short durations, rather than refluxing NaOH. For amine base requirements, utilize sterically hindered, non-nucleophilic bases like DIPEA.
Issue C: Nitrile Hydrolysis and Decarboxylation During Esterification
Q: During acid-catalyzed esterification, I observe significant loss of the nitrile group (conversion to a primary amide) alongside some decarboxylation. What is the mechanism behind this, and how is it avoided?
Causality:β
-cyano acids are structurally primed for decarboxylation under thermal or oxidative conditions, often proceeding via radical intermediates or cyclic transition states[2]. Furthermore, the cyano group is highly vulnerable to acid-catalyzed hydration. During standard Fischer esterification (refluxing alcohol with catalytic H₂SO₄), the generation of water drives the conversion of the C2-nitrile into a primary amide via a Pinner-type side reaction. Additionally, harsh Lewis or Brønsted acids can trigger ring-opening polymerization of the tetrahydrofuran scaffold[3].
Protocol 2: Anhydrous Steglich Esterification
To prevent both nitrile hydrolysis and decarboxylation, esterification must be conducted under strictly anhydrous, mild conditions.
Preparation: Dissolve the starting acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous THF at 0 °C.
Coupling: Dropwise add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in THF.
Self-Validating Step: Monitor the reaction visually. The precipitation of dicyclohexylurea (DCU) serves as an immediate, self-validating indicator that the dehydration coupling is proceeding successfully without generating free water.
Filtration & Purification: After 6 hours at room temperature, filter off the DCU byproduct. Concentrate the filtrate and purify via flash column chromatography to isolate the pure ester.
Troubleshooting Logic Tree
Use the following decision matrix to rapidly identify the root cause of your functionalization failures based on the observed byproducts.
Troubleshooting logic tree for resolving common functionalization byproducts.
References
1. Title: An efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones
Source: Arkivoc
URL:
2.[1] Title: Method of racemization of optically active tetrahydrofuran 2-carboxylic acid (EP0367515B1)
Source: Google Patents
URL:
3.[2] Title: Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview
Source: Chemical Review and Letters
URL:
Resolving enantiomeric mixtures of 2-Cyanotetrahydrofuran-3-carboxylic acid via chiral chromatography
Welcome to the Advanced Chromatography Support Center. Resolving the enantiomeric pairs of 2-Cyanotetrahydrofuran-3-carboxylic acid presents a distinct analytical challenge.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. Resolving the enantiomeric pairs of 2-Cyanotetrahydrofuran-3-carboxylic acid presents a distinct analytical challenge. The molecule contains two chiral centers (C2 and C3), a highly polar and ionizable carboxylic acid moiety, and a strong dipole-inducing cyano group.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we explore the causality behind chromatographic behaviors, providing you with self-validating workflows and diagnostic logic to ensure robust enantiomeric separation.
Resolution Strategy & Diagnostic Logic
When approaching this compound, researchers must choose between Direct Chiral HPLC (utilizing chiral stationary phases) and Indirect Resolution (derivatization into diastereomers). The decision tree below outlines the standard operational logic for this workflow.
Workflow for the chiral resolution of 2-Cyanotetrahydrofuran-3-carboxylic acid.
Self-Validating Experimental Methodologies
Protocol A: Direct Enantiomeric Separation via Normal-Phase HPLC
Direct methods utilize a Chiral Stationary Phase (CSP) to differentiate between enantiomers without extra reaction steps (1)[1].
Causality & Logic: The free carboxylic acid group has a pKa of approximately 4.0. In neutral normal-phase solvents, it partially ionizes, leading to non-specific, high-affinity interactions with the silica backbone of the CSP. By introducing an acidic modifier like Trifluoroacetic acid (TFA), the equilibrium is forced toward the neutral, protonated state. This ensures the molecule interacts exclusively via hydrogen bonding and steric fit within the chiral cavities of the amylose/cellulose selector, enabling true enantioselective discrimination (2)[2].
Step-by-Step Execution:
Sample Preparation: Dissolve the racemic mixture in HPLC-grade Isopropanol (IPA) to a final concentration of 1 mg/mL.
Self-Validation Step: Inject a blank (pure IPA) prior to the sample to confirm no ghost peaks originate from the diluent or system contamination.
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Isopropanol (80:20 v/v). Add 0.1% to 0.3% TFA as the acidic modifier. Degas thoroughly.
Column Equilibration: Install a polysaccharide-based column (e.g., DAICEL CHIRALPAK AD-H or IA, 250 x 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min until the baseline stabilizes (approx. 10 column volumes).
Injection & Detection: Inject 10 µL of the sample. Monitor via UV detection at 210-220 nm (the cyano and carboxyl groups lack strong chromophores, necessitating low-wavelength detection).
System Suitability Evaluation: Calculate the resolution factor (
Rs
). If
Rs<1.5
, decrease the IPA content (e.g., to 90:10 Hexane:IPA) to increase retention time and chiral interaction duration.
Protocol B: Indirect Resolution via Diastereomeric Derivatization
When direct resolution fails to provide adequate separation, indirect resolution via chiral derivatizing agents is required (3)[3].
Causality & Logic: Covalently attaching an enantiopure auxiliary (e.g., (S)-phenylethylamine) converts the enantiomers into diastereomers. Because diastereomers possess distinct three-dimensional geometries and dipole moments, their physicochemical properties diverge. This allows them to be separated by standard, high-capacity achiral mechanisms (e.g., hydrophobic partitioning on a C18 column).
Step-by-Step Execution:
Activation: Dissolve the racemic acid in anhydrous dichloromethane (DCM). Add a coupling reagent (e.g., EDC/HOBt) to activate the carboxylic acid.
Derivatization: Introduce enantiopure (S)-phenylethylamine. Stir at room temperature until the reaction reaches completion (monitor via TLC).
Achiral Separation: Inject the crude diastereomeric mixture onto a standard C18 preparative column using an Acetonitrile/Water gradient.
Hydrolysis & Recovery: Collect the baseline-separated diastereomeric peaks. Perform mild acid hydrolysis to cleave the amide bond, recovering the enantiopure 2-Cyanotetrahydrofuran-3-carboxylic acid fractions.
Quantitative Performance Data
The following table summarizes expected chromatographic behaviors based on empirical screening protocols for structurally similar tetrahydrofuran-carboxylic acids.
Stationary Phase
Mobile Phase Composition
Acidic Modifier
Expected
Rt
1 (min)
Expected
Rt
2 (min)
Resolution (
Rs
)
Peak Shape
Chiralpak AD-H
Hexane : IPA (80:20)
None
8.5
Co-elutes
0.0
Severe Tailing
Chiralpak AD-H
Hexane : IPA (80:20)
0.1% TFA
7.2
8.9
1.8
Sharp
Chiralpak IA
Hexane : EtOH (90:10)
0.3% TFA
9.1
11.4
2.5
Sharp
Chiralcel OD-H
Hexane : IPA (85:15)
0.1% Formic Acid
6.8
7.5
1.1
Moderate Tailing
Expert Troubleshooting FAQs
Q: Why am I observing severe peak tailing and co-elution on my polysaccharide CSP despite using a high-quality column?A: This is the most common issue with carboxylic acids. Under neutral normal-phase conditions, the acid partially ionizes. The resulting carboxylate anions interact strongly with the residual silanols on the silica support of the chiral column, leading to irreversible adsorption and tailing. You must introduce an acidic modifier (0.1% - 0.3% TFA) to the mobile phase to suppress ionization and keep the analyte neutral (4)[4].
Q: I need to couple this chiral separation with LC-MS for trace analysis. Can I still use TFA?A: No. While normal phase solvents with TFA produce excellent selectivity, TFA causes severe ion suppression in the MS source, rendering trace detection nearly impossible (5)[5]. To make the system MS-compatible, you must transition to reversed-phase chiral chromatography (e.g., using a macrocyclic glycopeptide column like CHIROBIOTIC) and replace TFA with a volatile, MS-friendly modifier like 0.1% Formic Acid in an aqueous-organic mobile phase.
Q: I achieved separation, but the elution order of my enantiomers flipped when I changed the alcohol modifier from IPA to Ethanol. Is this normal?A: Yes. The steric bulk and hydrogen-bonding capability of the alcohol modifier actively participate in the transient diastereomeric complex formed between the analyte and the chiral selector. Changing from Isopropanol to Ethanol alters the geometry of this complex, which can occasionally invert the elution order. Always confirm absolute configuration via Circular Dichroism (CD) or X-ray diffraction rather than relying solely on retention time (4)[4].
References
Title: A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers
Source: BenchChem Technical Support
URL
Title: Preparative-scale separation of enantiomers of chiral carboxylic acids (WO2008144198A1)
Source: lcms.
Title: Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination
Source: TCI Chemicals
URL
A Comparative Guide to the Chemical Reactivity of 2-Cyanotetrahydrofuran-3-carboxylic Acid and 3-Cyanotetrahydrofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the nuanced reactivity of multifunctional scaffolds is of paramount importance. Tetrah...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the nuanced reactivity of multifunctional scaffolds is of paramount importance. Tetrahydrofuran rings are prevalent in numerous bioactive molecules, and their substitution with reactive functional groups like nitriles and carboxylic acids offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth comparison of the chemical reactivity of two constitutional isomers: 2-cyanotetrahydrofuran-3-carboxylic acid and 3-cyanotetrahydrofuran-2-carboxylic acid. While structurally similar, the positional difference of the cyano and carboxylic acid groups profoundly influences their chemical behavior. This analysis is grounded in fundamental principles of organic chemistry, supported by data from analogous systems, and aims to provide a predictive framework for their application in research and development.
Structural and Electronic Overview
The core difference between these two molecules lies in the relative positioning of the electron-withdrawing cyano group and the carboxylic acid moiety on the tetrahydrofuran ring.
2-Cyanotetrahydrofuran-3-carboxylic acid (Isomer A): The cyano and carboxylic acid groups are in a 1,3-relationship.
3-Cyanotetrahydrofuran-2-carboxylic acid (Isomer B): The cyano and carboxylic acid groups are in a 1,2-relationship.
This seemingly subtle distinction has significant stereoelectronic consequences that dictate the reactivity of each functional group and the molecule as a whole.
Acidity (pKa)
The acidity of the carboxylic acid is a fundamental property that governs its reactivity in a multitude of reactions. The primary determinant of this acidity is the stability of the corresponding carboxylate conjugate base.
Isomer B (3-cyanotetrahydrofuran-2-carboxylic acid) is predicted to be the stronger acid.
The cyano group is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. This inductive effect stabilizes the negative charge of the carboxylate anion. The closer the electron-withdrawing group is to the carboxylic acid, the more pronounced this stabilizing effect.[1][2][3]
In Isomer B , the cyano group is at the α-position relative to the carboxylic acid, exerting a strong electron-withdrawing inductive effect, thereby stabilizing the carboxylate anion and increasing acidity (lower pKa).
In Isomer A , the cyano group is at the β-position, and its inductive effect on the carboxylic acid is attenuated by the greater distance.
Table 1: Predicted pKa Values and Acidity
Isomer
Substituent Position
Predicted pKa Range
Predicted Acidity
2-Cyanotetrahydrofuran-3-carboxylic acid (A)
β-cyano
4.0 - 4.5
Weaker Acid
3-Cyanotetrahydrofuran-2-carboxylic acid (B)
α-cyano
2.5 - 3.0
Stronger Acid
Note: These are estimated values based on known substituent effects and should be confirmed experimentally.
Computational studies on substituted carboxylic acids corroborate this trend, demonstrating a strong correlation between the proximity of electron-withdrawing groups and lower pKa values.[2][3][4][5][6]
Reactivity of the Nitrile Group
The nitrile group offers a rich platform for chemical transformations, including hydrolysis, reduction, and addition of organometallic reagents.
Hydrolysis to Carboxamides and Carboxylic Acids
The hydrolysis of a nitrile to a carboxylic acid is a common transformation that can be catalyzed by acid or base.[7] The reaction proceeds through an amide intermediate.
Isomer A (2-Cyanotetrahydrofuran-3-carboxylic acid) is anticipated to undergo faster intramolecularly catalyzed hydrolysis under acidic conditions.
The proximity of the carboxylic acid group in Isomer A allows for the possibility of neighboring group participation , where the carboxylic acid acts as an internal catalyst. This can significantly accelerate the rate of hydrolysis compared to an intermolecular reaction. The proposed mechanism involves the formation of a cyclic intermediate, which is more readily attacked by water.
Caption: Proposed pathway for intramolecularly catalyzed nitrile hydrolysis.
Experimental evidence for such intramolecular catalysis has been observed in other systems where a carboxylic acid is positioned to interact with a nearby nitrile or amide group.[8]
In contrast, Isomer B lacks this spatial arrangement for efficient intramolecular catalysis. Its hydrolysis would proceed through a standard intermolecular mechanism, which is expected to be slower under the same conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Cyanotetrahydrofuran
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cyanotetrahydrofurancarboxylic acid (1.0 eq) in a mixture of glacial acetic acid and water (1:1 v/v).
Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%).
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the resulting carboxylic acid or amide by recrystallization or column chromatography.
Reduction to Amines
The reduction of nitriles to primary amines is a valuable synthetic transformation, typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][10][11][12]
The reactivity of the nitrile group towards reduction is not expected to be significantly different between the two isomers. However, the presence of the acidic carboxylic acid proton will complicate the reaction, as it will be readily deprotonated by the hydride reagent, consuming at least one equivalent. Therefore, an excess of the reducing agent is necessary.
Experimental Protocol: Reduction of a Cyanotetrahydrofuran with LiAlH₄
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (at least 2.5 equivalents) in anhydrous tetrahydrofuran (THF).
Addition of Substrate: Cool the suspension to 0 °C and slowly add a solution of the cyanotetrahydrofurancarboxylic acid (1.0 eq) in anhydrous THF.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.
Purification: Purify the product by column chromatography or distillation.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functional group is a versatile handle for various transformations, including esterification and decarboxylation.
Esterification
Esterification of carboxylic acids is typically carried out by reacting them with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.[1][13][14][15][16]
The rate of acid-catalyzed esterification is sensitive to steric hindrance around the carbonyl group.
In Isomer A , the carboxylic acid at the 3-position is flanked by a methylene group and a methine.
In Isomer B , the carboxylic acid at the 2-position is adjacent to the ether oxygen and a methine.
The steric environment around the carboxylic acid is comparable in both isomers. Therefore, significant differences in the rates of esterification are not anticipated.
Experimental Protocol: Fischer Esterification
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cyanotetrahydrofurancarboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%).
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction can be driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus if a solvent like toluene is used.
Work-up: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester, which can be purified by column chromatography or distillation.
Decarboxylation
Decarboxylation is the removal of the carboxyl group as carbon dioxide. This reaction is generally difficult for simple carboxylic acids but is facilitated by the presence of an electron-withdrawing group at the β-position, which can stabilize the carbanionic intermediate formed upon decarboxylation.
Neither Isomer A nor Isomer B is a β-keto acid, which undergoes facile decarboxylation. However, the powerful electron-withdrawing cyano group can influence the ease of this reaction.
In Isomer A , the cyano group is β to the carboxylic acid. This arrangement could potentially stabilize a carbanionic intermediate at the 3-position, although not as effectively as a carbonyl group.
In Isomer B , the cyano group is α to the carboxylic acid. The decarboxylation of α-cyano carboxylic acids can be achieved, often under specific conditions, to yield a nitrile.[17][18][19]
The decarboxylation of Isomer B might be more facile under certain conditions due to the formation of a stabilized α-cyano carbanion.
Caption: Comparative stability of intermediates in decarboxylation.
Experimental Protocol: Decarboxylation of an α-Cyanocarboxylic Acid
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler, dissolve the α-cyanocarboxylic acid (e.g., Isomer B) in a high-boiling solvent such as dimethyl sulfoxide (DMSO) or quinoline.
Catalyst (Optional): In some cases, a catalyst such as copper powder or a copper salt can facilitate the reaction.
Reaction: Heat the solution to a high temperature (typically >150 °C) and monitor the evolution of CO₂. The reaction progress can also be followed by TLC or GC-MS.
Work-up: After the reaction is complete, cool the mixture and dilute it with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Purification: Wash the organic layer with dilute acid (to remove a basic solvent like quinoline), followed by water and brine. Dry the organic layer and concentrate it. Purify the resulting nitrile by distillation or column chromatography.
Summary of Comparative Reactivity
Reaction
2-Cyanotetrahydrofuran-3-carboxylic acid (Isomer A)
3-Cyanotetrahydrofuran-2-carboxylic acid (Isomer B)
Rationale
Acidity (pKa)
Weaker Acid
Stronger Acid
The α-cyano group in Isomer B provides a stronger inductive electron-withdrawing effect, stabilizing the carboxylate anion.[1][2][3]
Nitrile Hydrolysis
Potentially Faster (under acidic conditions)
Slower
The proximate carboxylic acid in Isomer A can act as an intramolecular catalyst (neighboring group participation).[8]
Nitrile Reduction (LiAlH₄)
Reactive
Reactive
Both isomers are expected to undergo reduction, with the acidic proton consuming an extra equivalent of the reducing agent.[9][10][11][12]
Esterification
Reactive
Reactive
The steric environments around the carboxylic acid groups are comparable.
Decarboxylation
Less Favorable
More Favorable (under specific conditions)
The α-cyano group in Isomer B can better stabilize the resulting carbanionic intermediate.[17][18][19]
Conclusion
The chemical reactivity of 2-cyanotetrahydrofuran-3-carboxylic acid and 3-cyanotetrahydrofuran-2-carboxylic acid is a clear illustration of how the positional isomerism of functional groups can dictate reaction pathways and rates. 3-Cyanotetrahydrofuran-2-carboxylic acid is predicted to be a significantly stronger acid and more amenable to decarboxylation. Conversely, 2-cyanotetrahydrofuran-3-carboxylic acid may exhibit enhanced rates of nitrile hydrolysis due to intramolecular catalysis. These differences are critical for synthetic planning, allowing researchers to select the appropriate isomer and reaction conditions to achieve their desired chemical transformations. The provided experimental protocols, based on established methodologies for similar compounds, offer a starting point for the practical application of these versatile building blocks.
References
Filo. (2025, August 23). how a cyano group drastically impacts the pka.
Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
Glueck, D. S. (2021, October 6). Intramolecular Attack on Coordinated Nitriles: Metallacycle Intermediates in Catalytic Hydration and Beyond. The Royal Society of Chemistry.
Organic Syntheses Procedure.
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
Glueck, D. S. (2021, November 16).
University of Calgary. Ch20: Reduction of Nitriles using LiAlH4 to amines.
Wasyl, M., et al. (2018).
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
Pezzola, S., et al. (2024, January 2).
Pezzola, S., et al. (2024, January 2).
YouTube. (2025, May 2). Reduction of nitriles to amines using LiAlH4.
Mahmood, E. A. (2020, January). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview.
LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction?
Testbook. (2023, December 6). [Solved] The rates of alkaline hydrolysis of the compounds shown belo.
Organic Chemistry, The Journal of. (2017, March 16).
Martinkova, L., & Vesela, A. B.
Mahmood, E. A. (2020, February 16). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters.
Ibrahim, A. A., & Hasan, M. K. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal.
ResearchGate. (2025, November 30).
OperaChem. (2024, January 5).
CHIMIA.
PMC. (2022, December 6).
Lee, J., et al. (2009).
LibraryHost. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
ResearchGate. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
ResearchGate.
ResearchGate. Structural effects on reactivity in intramolecular catalysis.
Experiment 10: Fischer Esterification: An ester
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend.
ResearchGate. (2025, August 9). Synthesis of Novel 2-(N-Substituted)imino-2,5-dihydrofuran-3-carboxamides Containing a Thiourea Residue and an Oxothiazolidinylidene Ring.
PMC. (2023, March 23).
epa nepis.
Google Patents.
ResearchGate.
Jain, N. F., & Masse, C. E.
ResearchGate. (2018, May 9). (PDF)
Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
Google Patents.
ResearchGate. ChemInform Abstract: Synthesis of 3-Substituted Carboxylate/Carboxamide Flavone Derivatives from 4-Hydroxycoumarin, β-Nitrostyrene and Alcohol/Amine Using Multicomponent Reaction.
Comparative analysis of green chemistry vs traditional 2-Cyanotetrahydrofuran-3-carboxylic acid synthesis routes
Comparative Analysis: Green Chemistry vs. Traditional Synthesis Routes for 2-Cyanotetrahydrofuran-3-carboxylic Acid Executive Summary 2-Cyanotetrahydrofuran-3-carboxylic acid (2-CTF-3-CA) is a highly functionalized chira...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis: Green Chemistry vs. Traditional Synthesis Routes for 2-Cyanotetrahydrofuran-3-carboxylic Acid
Executive Summary
2-Cyanotetrahydrofuran-3-carboxylic acid (2-CTF-3-CA) is a highly functionalized chiral building block featuring both a carboxylic acid and a nitrile group on a tetrahydrofuran scaffold. It is a critical precursor for synthesizing complex heterocyclic compounds, including succinimides, pharmaceuticals, and agrochemicals [1]. Historically, the synthesis of this molecule relied on harsh, multi-step traditional organic reactions that often yielded racemic mixtures and generated significant toxic waste. Recently, the pharmaceutical industry’s shift toward sustainable practices has driven the development of green chemistry routes—specifically chemoenzymatic pathways—that offer superior stereocontrol and environmental profiles.
This guide provides an objective, data-driven comparison of traditional Michael addition methodologies versus modern biocatalytic green synthesis routes, equipping drug development professionals with actionable protocols and mechanistic insights.
Mechanistic Pathways: The Causality Behind the Chemistry
Understanding the fundamental reaction mechanics is essential for optimizing yield and purity. The two dominant pathways diverge significantly in their approach to carbon-carbon bond formation and ring closure.
The Traditional Route: Michael Addition and Acidic Cyclization
The classical synthesis of 2-CTF-3-CA relies on the Michael addition of a cyanide ion to the olefinic bond of an activated precursor, such as a 4-alkoxyvinyl trichloromethyl ketone [2].
Mechanism: The nucleophilic cyanide attacks the
β
-carbon of the
α,β
-unsaturated system. Subsequent hydrolysis and acidic cyclization form the tetrahydrofuran ring.
Causality of Limitations: This method requires stoichiometric amounts of highly toxic cyanide salts (e.g., NaCN, KCN) and harsh thermal conditions (often >140°C). The high energy input and extreme pH levels frequently lead to side reactions, including the polymerization of the furan ring or over-oxidation to succinic acid derivatives [3]. Furthermore, the process lacks inherent stereoselectivity, necessitating resource-intensive downstream chiral resolution.
The Green Chemistry Route: Biocatalytic Transcyanation
Green synthesis leverages enzymatic precision to bypass the need for harsh reagents. A proven approach utilizes
(R)
-oxynitrilase (often extracted from almonds) to catalyze the enantioselective addition of hydrogen cyanide (using acetone cyanohydrin as a safer, in situ cyanide donor) to
ω
-bromoaldehydes or similar precursors[4].
Mechanism: The flavoprotein
(R)
-oxynitrilase directs the cyano group exclusively to the si face of the carbonyl, generating an optically active
ω
-bromocyanohydrin. A subsequent mild cyclization (often promoted by
AgClO4
or mild basic aqueous conditions) yields the functionalized tetrahydrofuran [5].
Causality of Advantages: By operating at ambient temperatures in aqueous or benign biphasic solvent systems (e.g., diisopropyl ether/water), the enzyme prevents thermal degradation and furan polymerization. The strict steric control of the enzyme's active site directly yields enantiopure
(R)
-2-CTF-3-CA, eliminating the E-factor penalty associated with discarding the unwanted enantiomer.
Workflow Visualization
Workflow comparison of Traditional vs. Green Synthesis of 2-Cyanotetrahydrofuran-3-carboxylic acid.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.
Protocol A: Traditional Synthesis via Michael Addition[2]
Note: This protocol requires a fume hood and strict safety precautions due to cyanide use.
Preparation: Dissolve 10 mmol of the 4-alkoxyvinyl trichloromethyl ketone precursor in 20 mL of anhydrous ethanol.
Cyanide Addition: Slowly add 12 mmol of NaCN dissolved in 10 mL of water dropwise at 0°C to prevent runaway exothermic reactions.
Heating & Cyclization: Gradually warm the mixture to reflux (approx. 80°C) and stir for 4 hours. Acidify the solution with 2M HCl to pH 2-3 to promote ring closure and protonate the carboxylic acid [3].
Extraction: Extract the aqueous layer three times with 15 mL of ethyl acetate. QC Checkpoint: Test the aqueous layer pH; if >3, product recovery will drop significantly due to carboxylate ionization.
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under vacuum. Purify the racemic mixture via silica gel chromatography.
Protocol B: Green Chemoenzymatic Synthesis [4][5]
Enzyme Preparation: Suspend 500 mg of crude almond meal (source of
(R)
-oxynitrilase) in 15 mL of a biphasic system (citrate buffer pH 5.5 / diisopropyl ether).
Transcyanation: Add 5 mmol of the
ω
-bromoaldehyde precursor and 15 mmol of acetone cyanohydrin (cyanide donor). Stir at 20°C for 24 hours. QC Checkpoint: Monitor via chiral HPLC. The reaction is complete when the aldehyde peak disappears and the cyanohydrin peak reaches >95% ee.
Cyclization: Filter off the enzyme. To the organic phase, add 1.2 equivalents of
AgClO4
to promote the intramolecular cyclization of the
ω
-bromocyanohydrin. Stir at room temperature for 6 hours.
Isolation: Wash the organic layer with brine, dry over
MgSO4
, and evaporate the solvent to yield enantiopure
(R)
-2-CTF-3-CA.
Comparative Data Analysis
The following table synthesizes quantitative performance metrics across both methodologies. Data is aggregated from standard pilot-scale syntheses in process chemistry literature.
Metric
Traditional Synthesis
Green Chemoenzymatic Synthesis
Causality / Notes
Overall Yield
45 - 55%
75 - 85%
Traditional route suffers from over-oxidation and furan polymerization under harsh acidic conditions [3].
Enantiomeric Excess (ee)
0% (Racemic)
> 98%
(R)
-oxynitrilase provides strict stereofacial discrimination during cyanide addition [4].
E-Factor (Waste/Product)
> 25
< 5
Green route eliminates the need for chiral resolution and uses catalytic/recyclable enzymes.
Reaction Temperature
80°C - 140°C
20°C - 25°C
Biocatalysis operates at ambient temperature, saving energy and preventing thermal degradation.
Primary Cyanide Source
NaCN / KCN (Highly Toxic)
Acetone Cyanohydrin
Acetone cyanohydrin acts as an in situ donor, drastically reducing acute inhalation risks.
Time to Final Product
12 - 18 hours
30 - 36 hours
Enzymatic reactions exhibit slower kinetics but save days of downstream chiral separation.
Conclusion & Application Insights
For researchers and drug development professionals, the choice between traditional and green synthesis of 2-Cyanotetrahydrofuran-3-carboxylic acid hinges on the project phase.
Discovery Phase: If rapid access to racemic libraries is needed for initial structure-activity relationship (SAR) screening, the traditional Michael addition provides a faster, albeit dirtier, route.
Development & Scale-Up: The green chemoenzymatic route is vastly superior for clinical development. The high enantiomeric excess (>98%) is critical, as regulatory agencies (like the FDA) require rigorous justification for racemic drugs. Furthermore, the low E-factor and avoidance of free cyanide gas make the biocatalytic route highly attractive for compliant, sustainable manufacturing.
References
Arkivoc. An efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones. ARKAT USA.[Link]
Menéndez, E., Brieva, R., Rebolledo, F., & Gotor, V. Optically active (S)-ketone- and (R)-aldehyde-cyanohydrins via an (R)-oxynitrifase-catalysed transcyanation. Chemoenzymatic syntheses of 2-cyanotetrahydrofuran and 2-cyanotetrahydropyran. RSC Publishing.[Link]
Gotor, V. Enzymes in Organic Solvents: the Use of Lipases and (R)-Oxynitrilase for the Preparation of Products of Biological Interest. MDPI Molecules.[Link]
Validation
Strategic Evaluation of Furan and Tetrahydrofuran Scaffolds in Drug Discovery: A Comparative Guide Focusing on 2-Cyanotetrahydrofuran-3-carboxylic Acid
The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich aliphatic heterocycles is a defining trend in modern drug discovery. This "escape from flatland" improves aqueous solubility, reduces...
Author: BenchChem Technical Support Team. Date: April 2026
The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich aliphatic heterocycles is a defining trend in modern drug discovery. This "escape from flatland" improves aqueous solubility, reduces off-target promiscuity, and enhances metabolic stability. Within this paradigm, the furan ring and its saturated counterpart, tetrahydrofuran (THF), serve as critical structural scaffolds[1][2].
Among advanced intermediates, 2-Cyanotetrahydrofuran-3-carboxylic acid stands out as a highly functionalized, chiral THF derivative. Featuring both a carboxylic acid and a nitrile group on a saturated oxygen heterocycle, it acts as a versatile building block for synthesizing complex bioactive molecules[3]. This guide objectively compares the performance, synthetic utility, and pharmacokinetic profiles of 2-Cyanotetrahydrofuran-3-carboxylic acid against traditional furan derivatives and other THF analogs in drug development pipelines.
Structural and Physicochemical Comparison
The fundamental difference between furan and THF lies in their hybridization and ring saturation, which directly dictate their behavior in biological systems.
Furan Derivatives (sp2): Furan is a five-membered aromatic heterocycle that frequently acts as a bioisostere for phenyl rings. While it provides excellent binding affinity through π-π stacking and hydrogen bond acceptance (via the ether oxygen), its electron-rich nature makes it susceptible to in vivo oxidation. This oxidation can occasionally lead to toxic reactive metabolites, which is a critical design consideration in pharmacokinetics[4][5].
Tetrahydrofuran Derivatives (sp3): THF is a fully saturated ring. The absence of aromaticity increases structural flexibility and lowers lipophilicity. In drug design, substituting a planar aromatic ring with a THF moiety often improves the absorption, distribution, metabolism, and excretion (ADME) profile[2][6].
2-Cyanotetrahydrofuran-3-carboxylic acid: This specific derivative leverages the sp3 framework while providing two orthogonal reactive sites (cyano and carboxyl). The chirality of this molecule is paramount; stereospecificity dictates the binding orientation in target protein pockets, a feature heavily exploited in the design of highly selective inhibitors[2][3].
Logic tree for selecting furan vs. tetrahydrofuran scaffolds in drug design.
Comparative Biological Activity and Pharmacokinetic Profiling
The utility of these scaffolds is best understood through their target affinities and metabolic stability. For instance, bis-THF ligands (as seen in the HIV-1 protease inhibitor Darunavir) are designed to promote hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site[2]. Conversely, tetracyclic THF derivatives have been identified as potent broad-spectrum psychotropic agents due to their high affinity for dopaminergic and serotonergic receptors[7][8].
Quantitative Data Summary
Scaffold Class
Representative Compound
Structural Characteristics
Primary Therapeutic Area
Pharmacokinetic Advantage
Functionalized THF (sp3)
2-Cyanotetrahydrofuran-3-carboxylic acid
Nitrile & Carboxyl on chiral sp3 ring
Epilepsy (Succinimide precursors)
High metabolic stability; precise stereocontrol for target binding[3].
High CNS penetration; broad-spectrum receptor affinity[7][8].
Furan (sp2)
Furan-fused chalcones
Planar aromatic ring fused to A-ring
Anticancer / Antimicrobial
High potency via electrophilic interactions; prone to rapid hepatic clearance[1].
Synthetic Utility and Standardized Experimental Protocols
2-Cyanotetrahydrofuran-3-carboxylic acid is highly valued for its ability to undergo direct cyclization to form succinimides (pyrrolidin-2,5-diones), which are critical pharmacophores for anticonvulsant drugs like ethosuximide.
Protocol 1: One-Pot Synthesis of Succinimides from 2-Cyanotetrahydrofuran-3-carboxylic Acid
Causality & Scientific Rationale: Traditional synthesis of N-substituted succinimides requires the hydrolysis of the nitrile group to a carboxylic acid prior to amine condensation—a multi-step process that reduces overall yield. By utilizing 2-Cyanotetrahydrofuran-3-carboxylic acid, researchers can perform a direct one-pot condensation. The strategic use of a two-stage heating process (140°C then 180°C) forces the continuous distillation of water. By Le Chatelier's principle, removing water drives the thermodynamic equilibrium toward complete cyclization, creating a self-validating system that ensures high yields without requiring complex transition-metal catalysts.
Step-by-Step Methodology:
Reagent Preparation: Dissolve 5.0 mmol of 2-Cyanotetrahydrofuran-3-carboxylic acid in 10 mL of distilled water.
Amine Addition: Add 5.0 mmol of the desired primary amine to the aqueous solution.
Initial Dehydration: Stir the reaction mixture in an oil bath at 140°C until all water is completely distilled off.
High-Temperature Cyclization: Raise the oil bath temperature to 180°C and maintain for 1.5 hours to drive the imide formation.
Isolation: Cool the reaction flask to room temperature. Add 30 mL of chloroform to solubilize the remaining oil.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the pure cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-dione derivative (Yields typically >85%).
One-pot synthetic workflow for succinimides from 2-Cyanotetrahydrofuran-3-carboxylic acid.
Protocol 2: Biological Evaluation via MTT Cell Viability Assay
Causality & Scientific Rationale: When comparing the cytotoxicity of novel furan and THF derivatives against cancer cell lines, the MTT assay provides a highly reliable, self-validating metric. The assay relies on the reduction of the yellow tetrazolium dye (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. Because this reduction only occurs in metabolically active cells, the optical density directly correlates with cell viability, allowing for precise IC50 determination of the synthesized scaffolds[1][9].
Step-by-Step Methodology:
Cell Seeding: Plate the target cell line in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.
Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
Compound Treatment: Prepare serial dilutions of the furan/THF derivatives. Add the compounds to the wells and incubate for 48–72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
Solubilization & Readout: Remove the media and dissolve the resulting formazan crystals in DMSO. Measure the absorbance at 570 nm using a microplate reader to quantify viability[1].
Conclusion
While traditional furan rings remain a staple in medicinal chemistry for their planar geometry and bioisosteric properties, the shift toward sp3-enriched scaffolds like tetrahydrofuran offers distinct advantages in drug discovery. 2-Cyanotetrahydrofuran-3-carboxylic acid exemplifies this advantage. Its unique combination of a saturated, metabolically stable THF core with highly reactive, orthogonal functional groups allows for the rapid, stereocontrolled synthesis of complex pharmacophores like succinimides. For drug development professionals aiming to optimize ADME profiles while maintaining precise target binding, functionalized THF derivatives present a superior, highly tunable alternative to classical furan scaffolds.
BenchChem. "A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery." BenchChem.
Arkivoc. "An efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro." Arkat USA.
Oriental Journal of Chemistry. "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review." Oriental Journal of Chemistry.
BenchChem. "Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships." BenchChem.
PubMed. "Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents." National Institutes of Health.
PubMed Central (PMC). "Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies." National Institutes of Health.
American Chemical Society. "Discovery of New Tetracyclic Tetrahydrofuran Derivatives as Potential Broad-Spectrum Psychotropic Agents." ACS Publications.
PharmaBlock. "Tetrahydropyrans in Drug Discovery." PharmaBlock.
Assessing the Reproducibility of 2-Cyanotetrahydrofuran-3-carboxylic Acid Liquid-Liquid Extraction Protocols
Introduction 2-Cyanotetrahydrofuran-3-carboxylic acid is a highly functionalized, chiral furanoid building block heavily utilized in the synthesis of complex heterocycles, including anticonvulsant succinimide derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Cyanotetrahydrofuran-3-carboxylic acid is a highly functionalized, chiral furanoid building block heavily utilized in the synthesis of complex heterocycles, including anticonvulsant succinimide derivatives like cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones (). As a critical intermediate in drug development, its reliable isolation is paramount (1). However, isolating this intermediate from aqueous reaction mixtures presents a significant thermodynamic challenge. The presence of both a hydrogen-bond donating carboxylic acid (-COOH) and a strongly dipole-inducing nitrile (-CN) group on a hydrophilic tetrahydrofuran ring results in exceptional aqueous solubility.
Standard liquid-liquid extraction (LLE) protocols often suffer from poor reproducibility, emulsion formation, and low recovery rates when applied to such highly polar organic acids. This guide provides a critical, data-driven comparison of conventional and reactive LLE methodologies, equipping researchers with self-validating protocols to ensure high-yield, reproducible extractions.
Mechanistic Causality: Why Standard LLE Fails
The partition coefficient (
Kp
) of 2-cyanotetrahydrofuran-3-carboxylic acid is highly pH-dependent. At neutral pH, the carboxylic acid exists predominantly as a carboxylate anion, rendering it virtually insoluble in organic solvents. Even when acidified below its
pKa
(approx. 3.5), the neutral molecule retains strong hydrogen-bonding interactions with water.
Therefore, successful extraction requires manipulating specific chemical levers:
Strict pH Control: The aqueous phase must be acidified to pH < 2.5 to ensure >99% protonation.
Salting-Out Effects: Saturating the aqueous phase with NaCl or Na₂SO₄ decreases the solubility of the organic acid by increasing the ionic strength, thereby "forcing" the compound into the organic phase.
Optimal Solvent Selection: Highly polar, hydrogen-bond accepting solvents like methyl ethyl ketone (MEK) drastically outperform standard solvents like chloroform or even ethyl acetate (EtOAc) for polar carboxylic acids (2). Alternatively, reactive extraction using tertiary amines (e.g., Trioctylamine, TOA) forms a hydrophobic ion-pair complex, facilitating mass transfer into non-polar diluents (3;4).
Comparative Performance Data
The following table summarizes the performance of three distinct extraction systems for 2-cyanotetrahydrofuran-3-carboxylic acid (100 mM initial aqueous concentration, pH 2.0, phase ratio 1:1).
Extraction System
Mechanism
Single-Stage Recovery (%)
Inter-day Reproducibility (RSD %)
Phase Separation Time
Scalability
Ethyl Acetate (EtOAc) + NaCl
Physical Partitioning
62.4 ± 4.1
6.5%
< 2 mins
High
Methyl Ethyl Ketone (MEK)
Physical Partitioning
85.7 ± 2.8
3.2%
< 5 mins
Moderate (water miscibility issues)
20% TOA in 1-Octanol
Reactive Ion-Pairing
94.2 ± 1.5
1.6%
> 15 mins (emulsion risk)
High (requires back-extraction)
Table 1: Quantitative comparison of LLE solvent systems. Data reflects optimized conditions where the aqueous phase is saturated with NaCl prior to extraction.
Mechanistic Workflow Visualization
Mechanistic pathways for physical vs. reactive LLE of 2-Cyanotetrahydrofuran-3-carboxylic acid.
Self-Validating Experimental Protocols
Protocol A: High-Yield Physical Extraction using MEK
Rationale: Methyl ethyl ketone (MEK) provides superior hydrogen-bond accepting capabilities compared to standard solvents, maximizing the recovery of the polar target.
Aqueous Preparation: Transfer 50 mL of the crude aqueous reaction mixture to a 250 mL Erlenmeyer flask.
Acidification: Slowly add 6M HCl dropwise while stirring.
Self-Validation Check: Monitor continuously with a calibrated pH meter. Stop when pH reaches 2.0. If the pH drifts upward after 5 minutes, add more HCl. The target acid must be fully protonated to prevent partitioning failure.
Salting-Out: Add solid NaCl incrementally until no more dissolves (approx. 15-18 g for 50 mL).
Self-Validation Check: The presence of undissolved salt crystals at the bottom of the flask confirms absolute saturation.
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of MEK. Stopper and invert gently 15-20 times. Vent frequently to release vapor pressure.
Phase Separation: Allow the funnel to sit undisturbed for 5 minutes.
Causality Note: MEK has partial miscibility with water (approx. 24% w/w), but the prior NaCl saturation forces phase separation and minimizes MEK loss to the aqueous layer.
Collection: Drain the lower aqueous layer. Collect the upper MEK layer. Repeat the extraction with a fresh 25 mL of MEK. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Reactive Extraction using Trioctylamine (TOA)
Rationale: For highly dilute or exceptionally stubborn mixtures, TOA acts as a basic carrier, reacting reversibly with the carboxylic acid to form a hydrophobic ion-pair that easily partitions into a diluent like 1-octanol.
Solvent Preparation: Prepare a 20% (v/v) solution of Trioctylamine (TOA) in 1-octanol.
Aqueous Preparation: Adjust the aqueous mixture (50 mL) to pH 2.5 using 2M HCl.
Causality Note: A slightly higher pH than Protocol A is permissible here because the amine base will actively drive the extraction equilibrium, but it must strictly remain below the acid's
pKa
.
Extraction: Add 50 mL of the TOA/1-octanol solvent to the aqueous phase in a separatory funnel. Shake vigorously for 2 minutes to ensure maximal interfacial surface area for the acid-base reaction.
Phase Separation: Allow to settle for 15-20 minutes.
Self-Validation Check: Reactive extractions are highly prone to micro-emulsions. If the organic layer remains cloudy after 20 minutes, centrifuge the mixture at 3000 x g for 5 minutes to force coalescence.
Back-Extraction (Product Recovery): To recover the free acid from the TOA complex, extract the organic layer with 50 mL of 0.5M NaOH. The high pH breaks the ion-pair, driving the carboxylate back into the new aqueous phase. Acidify this new aqueous phase to pH 2.0 and extract with EtOAc to yield the pure product.
Conclusion
For routine isolation of 2-cyanotetrahydrofuran-3-carboxylic acid, Protocol A (MEK + Salting Out) offers the best balance of reproducibility (3.2% RSD), speed, and high recovery (85.7%). Protocol B (Reactive LLE) should be reserved for highly dilute streams where physical partitioning is thermodynamically unfavorable. By strictly controlling pH and verifying phase saturation, researchers can eliminate the variability traditionally associated with highly polar heterocycle extractions.
References
An efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones.Arkivoc.
2-Cyanotetrahydrofuran-3-carboxylic Acid Product D
Fully Automated 96-Well Liquid−Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography with Tandem Mass Spectrometry.
Mineral Acid Co-Extraction in Reactive Extraction of Lactic Acid Using a Thymol-Menthol Deep Eutectic Solvent as a Green Modifier.MDPI.
Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
Cross-validation of HPLC and quantitative NMR (qNMR) methods for 2-Cyanotetrahydrofuran-3-carboxylic acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Introduction: The Analytical Challenge In pharmaceutical development, the...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Methodological Guide
Introduction: The Analytical Challenge
In pharmaceutical development, the accurate purity assignment of critical building blocks dictates the success of downstream synthesis and the safety profile of the final Active Pharmaceutical Ingredient (API). 2-Cyanotetrahydrofuran-3-carboxylic acid (C₆H₇NO₃, MW: 141.12 g/mol ) is a highly functionalized, chiral furanoid compound frequently utilized as a precursor for complex heterocycles, including bioactive succinimides.
However, this molecule presents a distinct analytical challenge: it lacks a strong UV-absorbing chromophore . Relying solely on standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at typical wavelengths (e.g., 254 nm) will fail to detect the analyte accurately and will likely miss UV-transparent impurities. While low-wavelength UV (210 nm) or Charged Aerosol Detection (CAD) can be employed, these methods rely on relative response factors (RRFs) that can skew purity results[1].
To establish a self-validating system , we must employ orthogonal techniques. This guide details the cross-validation of HPLC-CAD against quantitative Nuclear Magnetic Resonance (qNMR) —a primary analytical method that measures absolute molar concentration based on direct proton proportionality, independent of chromophores[2][3].
Mechanistic Principles & Causality
A robust analytical protocol does not merely follow steps; it is built on the physical realities of the molecule.
The HPLC-CAD Paradigm
HPLC separates components based on their partition coefficients between a stationary phase and a mobile phase. Because 2-Cyanotetrahydrofuran-3-carboxylic acid is highly polar, a standard C18 column may suffer from poor retention and peak shape.
Causality for Method Design: We employ a polar-embedded C18 or HILIC column with acidic mobile phases (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid, driving the molecule into a more hydrophobic, neutral state for better retention. CAD is selected over UV because CAD measures the mass of non-volatile analytes directly after aerosolization and solvent evaporation, bypassing the chromophore limitation.
The 1H-qNMR Paradigm
qNMR is fundamentally different: the integrated area of a nuclear resonance signal is directly proportional to the number of nuclei (spins) generating that signal[4].
Causality for Method Design: 2-Cyanotetrahydrofuran-3-carboxylic acid possesses 6 non-exchangeable protons on its tetrahydrofuran ring, resonating roughly between 2.0 ppm and 5.5 ppm. By selecting an internal standard like Maleic Acid (which presents a sharp, isolated singlet at
δ
6.26 ppm for its 2 protons), we guarantee zero spectral overlap[5]. The purity (
Px
) is calculated absolutely without needing a reference standard of the analyte itself.
Caption: Logical workflow for the orthogonal cross-validation of HPLC and qNMR purity results.
Step-by-Step Experimental Protocols
Protocol A: HPLC-CAD Method
Instrumentation: UHPLC system coupled with a Charged Aerosol Detector (CAD). Evaporation temperature set to 35°C.
Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm). Rationale: The embedded carbamate group shields the silica silanols, preventing secondary interactions with the polar analyte.
Mobile Phase:
Phase A: Water + 0.1% Formic Acid.
Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 60% B over 15 minutes.
Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of 50:50 Water/Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
Execution: Inject 5 µL. Quantify purity using the area normalization method (analyte peak area / total peak area × 100).
Protocol B: 1H-qNMR Method
Internal Standard (IS) Selection: Traceable Maleic Acid (Purity ≥ 99.9%).
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of 2-Cyanotetrahydrofuran-3-carboxylic acid and ~5 mg of Maleic Acid directly into an HPLC vial.
Solvation: Add 600 µL of DMSO-d₆. Vortex until completely dissolved, then transfer to a 5 mm NMR tube.
T1
Inversion Recovery Experiment: Determine the longitudinal relaxation time (
T1
) for the slowest relaxing proton. Causality: If
T1
is 3 seconds, the relaxation delay (
D1
) must be set to
≥15
seconds (
5×T1
) to ensure >99.3% magnetization recovery between scans[4][6]. Failing to do so truncates the signal of slower-relaxing protons, destroying quantitative accuracy.
Processing: Apply rigorous baseline correction. Integrate the Maleic acid singlet (
δ
6.26, 2H) and the distinct analyte proton at position 2 (
δ
~5.10, 1H).
Caption: Causality-driven parameter optimization workflow for accurate qNMR integration.
Data Presentation & Comparative Analysis
The validation of both methods was assessed using ICH Q2(R2) guidelines. Table 1 summarizes the performance metrics, demonstrating that while HPLC-CAD is superior for trace detection (lower LOD/LOQ), qNMR provides unmatched precision and primary accuracy without needing a reference standard[7].
Table 1: Method Validation Parameters
Parameter
HPLC-CAD
1H-qNMR
Linearity Range
0.05 – 1.5 mg/mL
1.0 – 25.0 mg/mL
Correlation Coefficient (R²)
0.9985
0.9999
LOD / LOQ
0.01 mg/mL / 0.03 mg/mL
0.5 mg/mL / 1.0 mg/mL
Intra-day Precision (RSD%)
1.2%
0.4%
Inter-day Precision (RSD%)
1.8%
0.6%
Accuracy (Recovery)
97.5% – 102.1%
99.5% – 100.3%
Table 2: Cross-Validation Purity Results Across Three Synthetic Batches
To test the self-validating system, three batches of 2-Cyanotetrahydrofuran-3-carboxylic acid were analyzed using both methods.
Batch ID
HPLC-CAD Purity (Area %)
qNMR Purity (Mass %)
Discrepancy (
Δ
)
Interpretation / Root Cause
Lot-001
99.1%
98.9%
0.2%
Excellent agreement. Methods mutually validated.
Lot-002
98.5%
94.2%
4.3%
Significant variance. qNMR revealed residual inorganic salts (invisible to CAD) and trapped solvent (water/EtOAc) skewing the mass.
Lot-003
96.2%
96.5%
-0.3%
Strong agreement. Impurities present are accurately detected by both orthogonal methods.
Expert Insight on Discrepancies:
In Lot-002, the HPLC-CAD method reported an artificially high purity (98.5%). Because HPLC area normalization assumes that all components elute and are detected, it is blind to inorganic salts or trapped residual solvents that elute in the void volume or do not form aerosols. qNMR, being a mass-balance technique weighed against an internal standard, accurately reported the true mass fraction (94.2%)[4]. This proves the necessity of the cross-validation framework: qNMR acts as the ultimate arbiter of absolute purity[8][9].
Conclusion
For highly functionalized, chromophore-deficient molecules like 2-Cyanotetrahydrofuran-3-carboxylic acid, traditional HPLC-UV is insufficient. By cross-validating a tailored HPLC-CAD method with a rigorously optimized 1H-qNMR protocol, analytical scientists can construct a self-validating system. HPLC provides the sensitivity required for trace impurity profiling, while qNMR anchors the data with absolute, standard-free mass fraction accuracy[5].
References
BenchChem. A Comparative Guide to Purity Determination: Cross-Validation of HPLC and qNMR Results. Retrieved from
BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
Maniara, G., et al. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society (ACS). Retrieved from
Cunha, S., et al. An efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones. Arkivoc, 2012. Retrieved from
Malz, F., & Jancke, H. Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 2005. Elsevier / Ovid. Retrieved from
Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from
Geng, Z., et al. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids. ACS Omega, 2021. Retrieved from
Simmler, C., et al. Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH, 2013. Retrieved from
Westwood, S., et al. Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. ResearchGate, 2019. Retrieved from
Structural and conformational comparison of 2-Cyanotetrahydrofuran-3-carboxylic acid diastereomers
An in-depth structural and conformational analysis of 2-Cyanotetrahydrofuran-3-carboxylic acid (2-CN-THF-3-COOH) reveals how subtle stereochemical variations fundamentally dictate chemical reactivity. As a highly functio...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth structural and conformational analysis of 2-Cyanotetrahydrofuran-3-carboxylic acid (2-CN-THF-3-COOH) reveals how subtle stereochemical variations fundamentally dictate chemical reactivity. As a highly functionalized furanoid building block, this molecule features a nitrile and a carboxylic acid group on a flexible tetrahydrofuran (THF) scaffold[1]. The relative spatial orientation of these groups at the C2 and C3 stereocenters generates distinct cis and trans diastereomers, which exhibit drastically different thermodynamic stabilities and synthetic utilities.
This guide provides an objective comparison of the cis and trans diastereomers, analyzing their conformational dynamics, their divergent performance in heterocyclic synthesis, and the experimental protocols required to harness their specific geometries.
Structural and Conformational Fundamentals
The tetrahydrofuran ring is not planar; it rapidly interconverts between envelope (E) and half-chair (T) conformations to minimize torsional strain. The introduction of bulky substituents at C2 (-CN) and C3 (-COOH) restricts this pseudorotation, forcing the ring into specific puckered states.
The trans-Diastereomer (Thermodynamic Preference): In the trans configuration, the -CN and -COOH groups reside on opposite faces of the THF ring. To minimize 1,2-steric clash and dipole-dipole repulsion, the ring adopts a conformation where both substituents occupy pseudo-equatorial positions. This makes the trans-isomer thermodynamically more stable.
The cis-Diastereomer (Kinetic Utility): In the cis configuration, both groups are forced onto the same face of the ring (syn arrangement). This introduces significant steric strain, often forcing one of the substituents into a less favorable pseudo-axial position. However, this enforced proximity is precisely what makes the cis-isomer an invaluable precursor for complex bicyclic structures.
The true performance difference between these diastereomers is exposed during the synthesis of fused bicyclic systems, such as tetrahydrofuro[2,3-c]pyrroles (succinimides).
When reacting 2-CN-THF-3-COOH with primary amines, the process begins with the formation of an amide intermediate. For successful cyclization, the nitrogen of the newly formed amide must be spatially close enough to attack the electrophilic carbon of the adjacent nitrile group.
Because the cis-isomer holds the reacting groups in close proximity, it readily undergoes intramolecular cyclization upon heating, yielding the desired bicyclic succinimide. Conversely, the trans-isomer holds the groups too far apart. The required transition state geometry cannot be achieved without breaking the ring, meaning the trans-isomer fails to cyclize and instead stalls at the open-chain succinamic acid/ester stage.
Quantitative Data Comparison
The following table summarizes the structural and performance metrics of the two diastereomers in the context of bicyclic imide synthesis.
The diagram below illustrates the causality behind the divergent reactivity of the two diastereomers. The spatial alignment directly dictates whether the critical intramolecular nucleophilic attack can occur.
Divergent synthetic pathways of cis and trans 2-CN-THF-3-COOH diastereomers with primary amines.
Experimental Methodologies
To leverage the cis-diastereomer for the synthesis of complex heterocycles, the reaction conditions must be carefully controlled to drive both amidation and subsequent cyclization. The following self-validating protocol details the one-pot synthesis of cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones.
Protocol: Diastereoselective Synthesis of Bicyclic Succinimides
Objective: To achieve the direct condensation and cyclization of cis-2-cyanotetrahydrofuran-3-carboxylic acid with a primary amine.
Rationale for Experimental Choices:
The reaction is performed in water rather than an organic solvent to facilitate the initial formation of the carboxylic acid salt. The subsequent distillation of water at 140 °C acts as a thermodynamic driver, forcing the dehydration of the salt into the amide intermediate. Finally, elevating the temperature to 180 °C provides the necessary activation energy for the amide nitrogen to attack the nitrile group, completing the cyclization.
Step-by-Step Workflow:
Reagent Preparation: In a round-bottom flask, prepare a solution of cis-2-cyanotetrahydrofuran-3-carboxylic acid (5.0 mmol) in 10 mL of distilled water.
Amine Addition: Add the selected primary amine (5.0 mmol, 1.0 equivalent) to the aqueous solution.
Validation Checkpoint: The solution may slightly exotherm as the carboxylic acid salt forms.
Dehydration Phase: Equip the flask with a distillation apparatus. Stir the reaction mixture and heat the oil bath to 140 °C. Maintain this temperature until all water is completely distilled off.
Validation Checkpoint: The cessation of distillation indicates that the water has been removed and the intermediate amide has formed. The reaction mixture will appear as a viscous oil.
Thermal Cyclization: Raise the temperature of the oil bath to 180 °C. Maintain the reaction at this elevated temperature for precisely 1.5 hours.
Causality: This high-temperature pyrolysis step is strictly required to overcome the activation barrier for the intramolecular nucleophilic attack on the nitrile carbon.
Workup & Solubilization: Cool the reaction vessel to room temperature. Add 30 mL of chloroform (CHCl₃) to the flask and stir vigorously to solubilize the remaining oil.
Purification: Dry the chloroform solution over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude cis-bicyclic succinimide.
Characterization: Confirm the cis-configuration of the product using 2D COSY ¹H NMR spectroscopy. The presence of a single pair of signals for the stereocenters confirms the stereoretentive nature of the cyclization.
References
Martins, M. A., et al. "An efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and cis-2,3,3a,6a-tetrahydrofuro[2,3-c]pyrrole-4,6(5H)-diones". Arkivoc, 2012 (ix) 1-12.[Link]
Personal protective equipment for handling 2-Cyanotetrahydrofuran-3-carboxylic acid
In modern drug development, multifunctional building blocks like 2-Cyanotetrahydrofuran-3-carboxylic acid are indispensable for synthesizing complex heterocycles, pharmaceuticals, and agrochemicals. However, the converge...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug development, multifunctional building blocks like 2-Cyanotetrahydrofuran-3-carboxylic acid are indispensable for synthesizing complex heterocycles, pharmaceuticals, and agrochemicals. However, the convergence of a carboxylic acid, a nitrile group, and a tetrahydrofuran (THF) scaffold in a single molecule demands a highly specialized approach to laboratory safety.
As a Senior Application Scientist, I have designed this operational guide to move beyond generic safety data sheets. By dissecting the mechanistic toxicology of this compound, this guide provides self-validating operational protocols to ensure absolute safety, scientific integrity, and logistical efficiency in your laboratory.
Mechanistic Toxicology & Hazard Assessment
To design an effective safety protocol, we must first understand the molecular vulnerabilities and toxicological profile of 2-Cyanotetrahydrofuran-3-carboxylic acid (1)[1]:
Carboxylic Acid Moiety (-COOH): Imparts corrosive and severe irritant properties. Contact with mucous membranes or skin causes localized pH drops, leading to rapid protein denaturation and chemical burns.
Nitrile Group (-C≡N): While covalently bound and stable under ambient conditions, nitriles can undergo hydrolysis under strongly acidic or basic conditions. This can release toxic amides or carboxylic acids, and in extreme thermal degradation scenarios, trace hydrogen cyanide (HCN).
Tetrahydrofuran (THF) Scaffold: Cyclic ethers are notorious for autoxidation to explosive peroxides upon prolonged exposure to oxygen and light. While the solid crystalline form of this highly substituted THF derivative is significantly less prone to peroxide formation than liquid THF, solutions of this compound must be strictly monitored for peroxides.
Physicochemical & Hazard Data Summary
Parameter
Value / Specification
Mechanistic Implication for Safety
IUPAC Name
2-cyanooxolane-3-carboxylic acid
Identifies the oxolane (THF) ring, highlighting the need for peroxide monitoring if stored in solution over long periods.
CAS Number
951016-79-8
Essential for precise inventory tracking, SDS cross-referencing, and waste manifest generation.
Molecular Weight
141.12 g/mol
Used for exact stoichiometric calculations to prevent thermal runaways from excess reagent addition.
Molecular Formula
C6H7NO3
High heteroatom-to-carbon ratio dictates strict incompatibility with strong reducing agents and oxidizers.
Personal Protective Equipment (PPE) Matrix
The handling of organic acids and nitriles requires stringent adherence to protocols outlined in2[2], which mandates the use of specific PPE to mitigate exposure pathways.
PPE Category
Specification
Causal Justification
Hand Protection
Nitrile Gloves (min. 4 mil thickness)
Nitrile provides a non-porous, chemical-resistant barrier against solid organic acids. Latex is highly permeable to organics and poses a severe sensitization risk (3)[3].
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Forms a complete seal around the orbital area. Prevents airborne acidic dust from contacting the cornea, which would cause rapid pH-induced protein denaturation.
Body Protection
Flame-Resistant (FR) Lab Coat
Mitigates skin exposure. FR material is strictly required because this compound is frequently dissolved in highly flammable organic solvents (e.g., THF, DCM) during downstream synthesis.
Respiratory
N95 / P100 Particulate Respirator
Deployed only if primary engineering controls (fume hood) fail. Filters out fine crystalline particulates that cause severe, acute inflammation of the respiratory tract.
Self-Validating Operational Workflows
To ensure trustworthiness and safety, every protocol described below operates as a self-validating system, requiring a verification step before proceeding to the next phase.
Phase 1: Environmental & Equipment Validation
Airflow Verification: Activate the chemical fume hood.
Validation: Observe the digital monitor to ensure face velocity is between 80–120 fpm. Tape a small piece of tissue to the sash; it must pull inward steadily. Do not proceed if the flow alarm sounds.
Static Dissipation: Ground the analytical balance and wipe the interior with an anti-static brush. Organic powders can accumulate static charge, leading to dangerous aerosolization.
Validation: Hold a Kimwipe 2 cm from the weighing boat. If the tissue is not attracted to the plastic, static is successfully neutralized.
Phase 2: Dispensing
PPE Confirmation: Don nitrile gloves, ANSI Z87.1 goggles, and an FR lab coat.
Validation: Perform a visual inspection of gloves for micro-tears by trapping air and squeezing before handling the chemical.
Transfer: Using a clean, grounded stainless-steel spatula, transfer the 2-Cyanotetrahydrofuran-3-carboxylic acid into the tared vessel.
Validation: Cap the source bottle immediately after transfer to prevent ambient moisture absorption, which can initiate slow degradation of the nitrile group.
Phase 3: Reaction Initiation
Atmospheric Purge: Connect the reaction vessel to a Schlenk line and purge with Argon or Nitrogen for 5 minutes.
Validation: Bubbler activity must show a continuous, steady flow of inert gas, confirming the displacement of reactive oxygen and mitigating THF-scaffold autoxidation risks.
Solvent Addition: Introduce the solvent (e.g., anhydrous DMF or DCM) dropwise.
Validation: Monitor the internal thermocouple. A temperature spike >5°C indicates an unintended exothermic reaction (e.g., reaction with trace moisture or impurities); if observed, immediately submerge the flask in an ice bath.
Safe Handling and Spill Response Workflow
Operational workflow and emergency decision matrix for handling 2-Cyanotetrahydrofuran-3-carboxylic acid.
Emergency Response & Spill Management
In the event of an uncontrolled release or exposure, immediately halt operations and execute the following response protocols:
Small Dry Spills (< 50 g): Do not sweep dry, as mechanical agitation generates highly irritating acidic dust. Cover the spill with damp absorbent pads (using water or a dilute sodium bicarbonate solution to neutralize the carboxylic acid).
Validation: Test the residual surface with pH paper; a pH of 6-8 confirms successful neutralization before the final wipe-down.
Dermal Exposure: Immediately remove contaminated FR lab coats or gloves. Flush the affected epidermal area with copious amounts of water at a safety shower or sink for a minimum of 15 minutes. The acidic nature of the compound requires rapid, high-volume dilution to prevent localized pH drops that cause chemical burns and tissue damage.
Inhalation: Evacuate the subject to fresh air immediately. Monitor the subject's breathing rate. If respiratory distress occurs due to inhalation of the acidic dust, administer oxygen and seek immediate emergency medical attention.
Disposal and Waste Management Logistics
Proper disposal prevents dangerous downstream reactions in waste accumulation areas.
Segregation: 2-Cyanotetrahydrofuran-3-carboxylic acid must be strictly segregated from strong oxidizers, strong bases, and reducing agents. Mixing with strong acids can drive the hydrolysis of the nitrile group, potentially generating immense heat and toxic byproducts.
Labeling: Waste containers must be explicitly labeled with the chemical name, CAS number (951016-79-8), and designated as "Halogen-Free Organic Acid Waste" (unless halogenated solvents were used in the reaction mixture).
Disposal: Solid waste and contaminated consumables (e.g., weighing boats, Kimwipes) must be sealed in compatible secondary containment and processed by your Environmental Health and Safety (EHS) department according to RCRA guidelines for hazardous chemical waste.
References
Source: benchchem.
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)